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  • Product: (3-Fluorophenyl)(pyrrolidin-3-yl)methanone hydrochloride
  • CAS: 1864060-56-9

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Pharmacokinetic Characterization of (3-Fluorophenyl)(pyrrolidin-3-yl)methanone hydrochloride

Disclaimer: This document provides a comprehensive framework for the pharmacokinetic evaluation of (3-Fluorophenyl)(pyrrolidin-3-yl)methanone hydrochloride. As of the date of this publication, specific pharmacokinetic da...

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Author: BenchChem Technical Support Team. Date: March 2026

Disclaimer: This document provides a comprehensive framework for the pharmacokinetic evaluation of (3-Fluorophenyl)(pyrrolidin-3-yl)methanone hydrochloride. As of the date of this publication, specific pharmacokinetic data for this compound is not publicly available. The methodologies and protocols described herein are based on established principles and best practices in the field of drug metabolism and pharmacokinetics (DMPK) for novel small molecules.

Introduction

(3-Fluorophenyl)(pyrrolidin-3-yl)methanone hydrochloride is a synthetic small molecule featuring a fluorinated phenyl ring linked to a pyrrolidine core via a ketone. The pyrrolidine motif is a common feature in many biologically active compounds and can influence properties such as solubility and target binding.[1] The presence of a fluorine atom can modulate metabolic stability and receptor affinity. While its specific biological targets and therapeutic potential are not widely documented, its structure warrants a thorough investigation of its pharmacokinetic (ADME - Absorption, Distribution, Metabolism, and Excretion) profile to assess its drug-like properties.

This guide is intended for researchers, scientists, and drug development professionals. It outlines a systematic, multi-tiered approach to fully characterize the pharmacokinetics of this compound, from initial in vitro screening to definitive in vivo studies. The causality behind experimental choices and the integration of data for a holistic understanding are emphasized throughout.

Compound Details
PropertyValueSource
IUPAC Name (3-fluorophenyl)(pyrrolidin-3-yl)methanone;hydrochloride
CAS Number 1864060-56-9
Molecular Formula C₁₁H₁₃ClFNO
Molecular Weight 229.68 g/mol

Foundational In Vitro ADME Profiling

The initial phase of pharmacokinetic characterization focuses on a suite of in vitro assays. These assays are designed to be cost-effective and have a relatively high throughput, providing early insights into potential liabilities and guiding further studies.[2][3][4] A critical aspect of this stage is to understand the compound's fundamental physicochemical properties, as these can significantly impact the interpretation of biological data.[2]

Physicochemical Properties

A solid understanding of the molecule's intrinsic properties is the bedrock of any pharmacokinetic assessment.

2.1.1 Aqueous Solubility

Rationale: Poor aqueous solubility can be a primary cause of low oral bioavailability and can also lead to artifacts in other in vitro assays.[2] Both kinetic and thermodynamic solubility should be assessed.

Experimental Protocol: Thermodynamic Solubility Assessment

  • Prepare a stock solution of (3-Fluorophenyl)(pyrrolidin-3-yl)methanone hydrochloride in dimethyl sulfoxide (DMSO).

  • Add an excess of the compound to a series of aqueous buffers at different pH values (e.g., pH 2.0, 5.0, 7.4).

  • Incubate the samples at a controlled temperature (e.g., 25°C or 37°C) with agitation for a sufficient time to reach equilibrium (typically 24-48 hours).

  • Filter the samples to remove undissolved solid.

  • Quantify the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as LC-MS/MS.

2.1.2 Lipophilicity (LogD)

Rationale: The distribution coefficient (LogD) at physiological pH (7.4) is a key predictor of a compound's ability to cross biological membranes, its binding to plasma proteins, and its potential for nonspecific binding.

Experimental Protocol: Shake-Flask Method for LogD₇.₄

  • Prepare a solution of the compound in a phosphate-buffered saline (PBS) solution at pH 7.4.

  • Add an equal volume of n-octanol.

  • Vortex the mixture vigorously to ensure thorough mixing.

  • Centrifuge the sample to separate the aqueous and octanol phases.

  • Carefully collect aliquots from both the aqueous and octanol layers.

  • Determine the concentration of the compound in each phase by LC-MS/MS.

  • Calculate LogD₇.₄ as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Absorption and Permeability

These assays predict the extent to which the compound can be absorbed from the gastrointestinal tract following oral administration.

2.2.1 Parallel Artificial Membrane Permeability Assay (PAMPA)

Rationale: PAMPA provides a rapid assessment of a compound's passive diffusion across a lipid membrane, serving as a surrogate for absorption across the gut wall.

Experimental Protocol: PAMPA

  • A filter plate is coated with a lipid solution (e.g., lecithin in dodecane) to form an artificial membrane.

  • The donor wells of the plate are filled with a solution of the test compound in a buffer at a relevant pH (e.g., pH 5.0 to simulate the upper intestine).

  • The acceptor plate, containing a buffer at pH 7.4, is placed on top of the donor plate.

  • The assembly is incubated for a defined period (e.g., 4-16 hours).

  • The concentrations of the compound in the donor, acceptor, and filter membrane are measured by LC-MS/MS.

  • The permeability coefficient (Pe) is calculated.

2.2.2 Caco-2 Permeability Assay

Rationale: The Caco-2 cell line, derived from human colorectal adenocarcinoma, forms a monolayer of polarized enterocytes that serves as a more biologically relevant model of the intestinal epithelium. This assay can assess both passive diffusion and active transport processes, including efflux by transporters like P-glycoprotein (P-gp).[4]

Experimental Protocol: Caco-2 Bidirectional Permeability

  • Caco-2 cells are seeded on permeable supports in a transwell plate and cultured for 21-25 days to allow for differentiation and formation of a tight monolayer.

  • The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).

  • For apical-to-basolateral (A-to-B) permeability, the test compound is added to the apical (donor) chamber, and samples are taken from the basolateral (receiver) chamber over time.

  • For basolateral-to-apical (B-to-A) permeability, the compound is added to the basolateral chamber, and samples are collected from the apical chamber.

  • The apparent permeability coefficient (Papp) is calculated for both directions. An efflux ratio (Papp B-A / Papp A-B) greater than 2 is indicative of active efflux.

Distribution

Understanding how a compound distributes into various tissues and compartments is crucial for assessing its efficacy and potential for toxicity.

2.3.1 Plasma Protein Binding (PPB)

Rationale: Only the unbound fraction of a drug is free to distribute into tissues and interact with its target. High plasma protein binding can limit efficacy and clearance. Rapid Equilibrium Dialysis (RED) is a common method for this assessment.[3]

Experimental Protocol: Rapid Equilibrium Dialysis (RED)

  • A RED device, which consists of two chambers separated by a semi-permeable membrane, is used.

  • The test compound is added to plasma (from the species of interest, e.g., human, rat) and placed in one chamber.

  • Buffer is placed in the other chamber.

  • The device is sealed and incubated with shaking until equilibrium is reached (typically 4-6 hours).

  • Samples are taken from both the plasma and buffer chambers.

  • The concentrations in both chambers are determined by LC-MS/MS, and the fraction unbound (fu) is calculated.

2.3.2 Blood-to-Plasma Ratio

Rationale: This assay determines if the compound preferentially partitions into red blood cells. A ratio significantly different from 1 can affect the interpretation of plasma-based pharmacokinetic data.

Experimental Protocol: In Vitro Blood-to-Plasma Ratio

  • The test compound is incubated with fresh whole blood at 37°C.

  • After incubation, an aliquot of the whole blood is taken for analysis.

  • The remaining blood is centrifuged to separate the plasma.

  • The concentrations of the compound in the whole blood and the plasma fraction are measured.

  • The blood-to-plasma ratio is calculated.

Metabolism

These assays predict the rate and pathways of metabolic clearance, which is a major determinant of a drug's half-life and potential for drug-drug interactions.

2.4.1 Metabolic Stability in Liver Microsomes

Rationale: Liver microsomes contain a high concentration of cytochrome P450 (CYP) enzymes, which are responsible for the phase I metabolism of many drugs. This assay provides an initial assessment of metabolic clearance.[3][5]

Experimental Protocol: Microsomal Stability Assay

  • The test compound is incubated with liver microsomes (from relevant species) and a NADPH-regenerating system (to support CYP activity) at 37°C.

  • Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • The reaction is quenched by adding a cold organic solvent (e.g., acetonitrile).

  • The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to measure the disappearance of the parent compound over time.

  • The in vitro half-life (t½) and intrinsic clearance (Clint) are calculated.

2.4.2 Metabolite Identification

Rationale: Identifying the major metabolites is crucial for understanding clearance pathways and assessing whether any metabolites could be pharmacologically active or toxic.

Experimental Protocol: In Vitro Metabolite Identification

  • Incubate the compound at a higher concentration with a more complex metabolic system, such as cryopreserved hepatocytes or liver S9 fraction, which contain both phase I and phase II enzymes.[5]

  • After a suitable incubation period, quench the reaction and analyze the samples using high-resolution LC-MS/MS.

  • Compare the mass spectra of the post-incubation samples with a control (time zero) sample to identify new peaks corresponding to potential metabolites.

  • The metabolic pathways of similar pyrrolidinophenone structures often involve the reduction of the ketone and oxidation of the pyrrolidine ring.[6][7]

Potential Metabolic Pathways for (3-Fluorophenyl)(pyrrolidin-3-yl)methanone hydrochloride

G Parent (3-Fluorophenyl)(pyrrolidin-3-yl)methanone Metabolite1 Reduction of Ketone (Alcohol Metabolite) Parent->Metabolite1 Carbonyl Reductase Metabolite2 Oxidation of Pyrrolidine Ring (Lactam Metabolite) Parent->Metabolite2 CYP-mediated Metabolite3 Hydroxylation of Phenyl Ring Parent->Metabolite3 CYP-mediated Metabolite4 Glucuronidation (Phase II) Metabolite1->Metabolite4 UGT-mediated Metabolite3->Metabolite4 UGT-mediated

Caption: Predicted metabolic pathways for the title compound.

In Vivo Pharmacokinetic Studies

Following the in vitro characterization, in vivo studies in animal models (typically rodents, such as rats) are conducted to understand the compound's behavior in a whole organism.[8][9][10]

Study Design and Execution

Rationale: An in vivo PK study provides critical parameters such as clearance (CL), volume of distribution (Vd), half-life (t½), and oral bioavailability (F%).[8] A well-designed study will include both intravenous (IV) and oral (PO) administration to allow for the determination of absolute bioavailability.[9]

Experimental Protocol: Rat Pharmacokinetic Study

  • Animal Model: Use a sufficient number of male Sprague-Dawley rats for statistical power.

  • Dosing:

    • IV Group: Administer a single bolus dose of the compound (e.g., 1-2 mg/kg) via the tail vein.

    • PO Group: Administer a single oral gavage dose (e.g., 5-10 mg/kg).

  • Blood Sampling: Collect serial blood samples from each animal at multiple time points (e.g., pre-dose, and 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose).[9]

  • Sample Processing: Process the blood samples to obtain plasma, which is then stored at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of the compound in the plasma samples using a validated LC-MS/MS method.

  • Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform non-compartmental analysis (NCA) and calculate key PK parameters.

Workflow for an In Vivo Pharmacokinetic Study

G cluster_pre Pre-Study cluster_study Study Conduct cluster_post Post-Study Analysis Formulation Dose Formulation (IV and PO) Dosing_IV IV Dosing Formulation->Dosing_IV Dosing_PO PO Dosing Formulation->Dosing_PO Animal_Acclimation Animal Acclimation Animal_Acclimation->Dosing_IV Animal_Acclimation->Dosing_PO Sampling Serial Blood Sampling Dosing_IV->Sampling Dosing_PO->Sampling Processing Plasma Processing and Storage Sampling->Processing Bioanalysis LC-MS/MS Analysis Processing->Bioanalysis PK_Analysis Pharmacokinetic Data Analysis Bioanalysis->PK_Analysis Reporting Final Report PK_Analysis->Reporting

Caption: Key stages of an in vivo pharmacokinetic study.

Key Pharmacokinetic Parameters
ParameterDescriptionHow it's Determined
Cmax Maximum observed plasma concentrationDirectly from the concentration-time data (PO)
Tmax Time to reach CmaxDirectly from the concentration-time data (PO)
AUC Area under the plasma concentration-time curveCalculated from the concentration-time data (IV and PO)
Elimination half-lifeCalculated from the terminal slope of the log-linear plot
CL ClearanceDose / AUC (IV)
Vd Volume of distributionCL * MRT (Mean Residence Time) (IV)
F% Absolute oral bioavailability(AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100

Bioanalytical Method: LC-MS/MS

A robust and validated bioanalytical method is essential for the accurate quantification of the compound in biological matrices.[11] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity and specificity.[12]

Method Development and Validation

Rationale: Method development aims to optimize the conditions for separating the analyte from endogenous matrix components and ensuring a sensitive and reproducible signal. Validation is performed according to regulatory guidelines to ensure the method is reliable for its intended purpose.[13][14]

Key Steps in LC-MS/MS Method Development:

  • Mass Spectrometer Tuning: Infuse a standard solution of the compound into the mass spectrometer to optimize the precursor and product ions for selected reaction monitoring (SRM) or multiple reaction monitoring (MRM).

  • Chromatographic Separation: Develop a liquid chromatography method (typically reversed-phase HPLC or UPLC) to achieve good peak shape and retention time, and to separate the analyte from any potential interfering substances, including metabolites.[15]

  • Sample Preparation: Optimize a sample extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction) to efficiently recover the analyte and remove matrix components that can cause ion suppression or enhancement.[12]

  • Validation: Perform a full validation of the method, including assessments of:

    • Selectivity and Specificity

    • Linearity and Range

    • Accuracy and Precision (intra- and inter-day)

    • Recovery and Matrix Effects

    • Stability (in matrix and processed samples)

Data Integration and Interpretation

The ultimate goal is to synthesize the data from all studies to build a comprehensive pharmacokinetic profile. This integrated understanding allows for the prediction of human pharmacokinetics and informs decisions on dose selection and scheduling for subsequent efficacy and toxicology studies.[16] For example, high in vitro clearance in liver microsomes should correlate with high in vivo clearance in animal studies. Discrepancies between in vitro and in vivo data can point to the involvement of other clearance mechanisms, such as renal excretion or metabolism by non-CYP enzymes.

Conclusion

The systematic approach detailed in this guide provides a robust framework for the complete pharmacokinetic characterization of (3-Fluorophenyl)(pyrrolidin-3-yl)methanone hydrochloride. By starting with foundational in vitro assays and progressing to definitive in vivo studies, supported by a validated bioanalytical method, researchers can generate the critical data needed to assess the compound's potential as a drug candidate. This E-E-A-T (Experience, Expertise, Authoritativeness, Trustworthiness) based approach ensures that the generated data is reliable, interpretable, and provides a solid foundation for further development.

References

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Exploratory

An In-Depth Technical Guide to the Receptor Binding Affinity of (3-Fluorophenyl)(pyrrolidin-3-yl)methanone Hydrochloride Derivatives

This guide provides a comprehensive technical overview of the receptor binding characteristics of (3-Fluorophenyl)(pyrrolidin-3-yl)methanone hydrochloride and its derivatives. It is intended for researchers, scientists,...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive technical overview of the receptor binding characteristics of (3-Fluorophenyl)(pyrrolidin-3-yl)methanone hydrochloride and its derivatives. It is intended for researchers, scientists, and drug development professionals engaged in the study of monoamine transporter ligands. This document delves into the structure-activity relationships (SAR), experimental protocols for affinity determination, and the functional implications of these interactions, grounded in established scientific literature.

Introduction: A Privileged Scaffold for Monoamine Transporter Modulation

The (3-Fluorophenyl)(pyrrolidin-3-yl)methanone core structure is a key pharmacophore found in a class of synthetic compounds known as pyrovalerone cathinones. These molecules are recognized for their potent interactions with the monoamine transporters (MATs): the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT).[1] These transporters are critical regulators of neurotransmission, and their modulation is a cornerstone of treatment for numerous psychiatric disorders.

The defining structural features of this class include a phenyl ring, a β-keto group, and a pyrrolidine ring. The substitution on the phenyl ring, the length of the alkyl chain, and modifications to the pyrrolidine moiety all significantly influence the binding affinity and selectivity for the different monoamine transporters. This guide will explore these relationships in detail, providing insights into the rational design of novel MAT inhibitors.

Receptor Binding Profile and Structure-Activity Relationships

Derivatives of (3-Fluorophenyl)(pyrrolidin-3-yl)methanone are potent inhibitors of the dopamine and norepinephrine transporters, while generally displaying significantly lower affinity for the serotonin transporter.[2][3] This preferential activity for catecholamine transporters is a hallmark of the pyrovalerone cathinone class.[4]

Quantitative Binding Affinity Data

The following table summarizes the in vitro binding affinities (Ki) and uptake inhibition potencies (IC50) of representative pyrovalerone derivatives at human monoamine transporters. This data, compiled from multiple studies, illustrates the typical pharmacological profile of this compound class.

CompoundDAT IC50 (nM)NET IC50 (nM)SERT IC50 (nM)DAT Ki (µM)NET Ki (µM)SERT Ki (µM)Reference
α-PPP640480>10000---[4]
α-PVP12.814.2>100000.0070.0612[1][2]
α-PHP17.512.1>10000---[4]
MDPV4.025.933050.0080.092.9[1][2]

Note: α-PPP (α-pyrrolidinopropiophenone), α-PVP (α-pyrrolidinovalerophenone), and α-PHP (α-pyrrolidinohexiophenone) are close structural analogs that demonstrate the influence of the α-alkyl chain length.

Key Structure-Activity Relationships (SAR)

The binding affinity and selectivity of these derivatives are governed by several structural features:

  • α-Alkyl Chain Length: Elongation of the α-alkyl chain from a propyl (α-PPP) to a pentyl (α-PVP) or hexyl (α-PHP) group generally increases potency at DAT and NET.[1][4]

  • Aromatic Ring Substitution: The presence and position of substituents on the phenyl ring can modulate affinity and selectivity. While comprehensive data on the 3-fluoro substitution is specific to the core topic, broader studies on pyrovalerones show that para-substituents can increase potency at SERT.[5]

  • Pyrrolidine Ring: The pyrrolidine moiety is critical for high-affinity binding to DAT and NET. Ring expansion to a piperidine ring results in a significant decrease in potency.[6]

  • Stereochemistry: The stereochemistry at the α-carbon is a crucial determinant of activity. For pyrovalerone, the S-enantiomer is substantially more potent as a DAT reuptake inhibitor than the R-enantiomer.[6]

SAR cluster_core Core Scaffold: (Phenyl)(pyrrolidin-3-yl)methanone cluster_modifications Structural Modifications cluster_effects Pharmacological Effects Core (3-Fluorophenyl)(pyrrolidin-3-yl)methanone AlkylChain α-Alkyl Chain Length Core->AlkylChain AromaticSub Aromatic Substitution Core->AromaticSub PyrrolidineMod Pyrrolidine Ring Modification Core->PyrrolidineMod Stereochem Stereochemistry Core->Stereochem DAT_NET_Potency Increased DAT/NET Potency AlkylChain->DAT_NET_Potency Elongation SERT_Potency Increased SERT Potency AromaticSub->SERT_Potency para-substitution Decreased_Potency Decreased Potency PyrrolidineMod->Decreased_Potency Ring Expansion Stereochem->DAT_NET_Potency S-enantiomer

Caption: Structure-Activity Relationship (SAR) overview.

Functional Activity at Monoamine Transporters

A critical aspect of the pharmacological profile of (3-Fluorophenyl)(pyrrolidin-3-yl)methanone derivatives is their mechanism of action at the monoamine transporters. Overwhelming evidence indicates that these compounds act as reuptake inhibitors (blockers) rather than substrate-type releasers.[1][7] This is a defining characteristic of the pyrovalerone cathinone class, distinguishing them from amphetamine-like stimulants which primarily act as releasing agents.

Monoamine release assays consistently show that these compounds do not induce significant efflux of dopamine, norepinephrine, or serotonin from preloaded cells.[1] This suggests that they bind to the transporters and occlude the translocation of the endogenous monoamines, thereby increasing their synaptic concentration.

Interestingly, some studies have reported that certain α-pyrrolidinopropiophenone (α-PPP) derivatives can act as partial releasing agents at the human norepinephrine transporter (hNET), highlighting a subtle but potentially important nuance in their functional activity.[3]

Experimental Protocols

The determination of receptor binding affinity and functional activity relies on robust and well-validated in vitro assays. The following sections provide an overview of the key experimental methodologies.

Synthesis of a Representative (3-Fluorophenyl)(pyrrolidin-3-yl)methanone Derivative

Step 1: Synthesis of the α-bromo ketone

The synthesis often commences with the bromination of a substituted propiophenone.

Step 2: Reaction with Pyrrolidine

The resulting α-bromo ketone is then reacted with pyrrolidine to yield the desired pyrovalerone analog.

Step 3: Salt Formation

The final product can be converted to its hydrochloride salt by treatment with hydrochloric acid in a suitable solvent.

Synthesis Start 3-Fluoropropiophenone Step1 Bromination Start->Step1 Intermediate α-Bromo-3-fluoropropiophenone Step1->Intermediate Step2 Reaction with Pyrrolidine Intermediate->Step2 Product (3-Fluorophenyl)(pyrrolidin-3-yl)methanone Step2->Product Step3 Treatment with HCl Product->Step3 FinalProduct (3-Fluorophenyl)(pyrrolidin-3-yl)methanone HCl Step3->FinalProduct

Caption: General synthetic workflow.

Radioligand Binding Assay for Monoamine Transporters

Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor or transporter. The following is a generalized protocol for a competitive binding assay using cells expressing the human monoamine transporters.

Materials:

  • HEK-293 cells stably expressing hDAT, hNET, or hSERT

  • Radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT)

  • Test compound ((3-Fluorophenyl)(pyrrolidin-3-yl)methanone derivative)

  • Assay buffer

  • 96-well plates

  • Cell harvester and filter mats

  • Scintillation counter and fluid

Procedure:

  • Cell Membrane Preparation: Culture and harvest the transfected HEK-293 cells. Lyse the cells and prepare a membrane fraction by centrifugation.

  • Assay Setup: In a 96-well plate, add the cell membranes, the radioligand at a concentration near its Kd, and varying concentrations of the test compound.

  • Incubation: Incubate the plates to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a filter mat to separate bound from unbound radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: The data is analyzed using non-linear regression to determine the IC50 value of the test compound. The Ki value can then be calculated using the Cheng-Prusoff equation.

BindingAssay Start Prepare Cell Membranes Setup Set up Assay Plate: Membranes + Radioligand + Test Compound Start->Setup Incubate Incubate to Equilibrium Setup->Incubate Filter Rapid Filtration Incubate->Filter Wash Wash Filters Filter->Wash Count Scintillation Counting Wash->Count Analyze Data Analysis (IC50, Ki) Count->Analyze

Caption: Radioligand binding assay workflow.

Conclusion and Future Directions

(3-Fluorophenyl)(pyrrolidin-3-yl)methanone derivatives represent a class of potent and selective inhibitors of the dopamine and norepinephrine transporters. Their mechanism of action as reuptake blockers, coupled with their distinct structure-activity relationships, makes them valuable tools for neuroscience research and potential scaffolds for the development of novel therapeutics for a range of neuropsychiatric disorders.

Future research in this area should focus on a more detailed exploration of the impact of various substitutions on the phenyl ring to further refine selectivity profiles. Additionally, in vivo studies are necessary to correlate the in vitro binding affinities and functional activities with behavioral and physiological outcomes. A deeper understanding of the molecular interactions between these ligands and the monoamine transporters, through computational modeling and structural biology, will be instrumental in the rational design of next-generation MAT modulators with improved efficacy and safety profiles.

References

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Sources

Foundational

An In-Depth Technical Guide to the Discovery and Synthesis of (3-Fluorophenyl)(pyrrolidin-3-yl)methanone hydrochloride

Abstract This technical guide provides a comprehensive overview of the discovery and synthetic pathways for (3-fluorophenyl)(pyrrolidin-3-yl)methanone hydrochloride, a heterocyclic ketone of significant interest in medic...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of the discovery and synthetic pathways for (3-fluorophenyl)(pyrrolidin-3-yl)methanone hydrochloride, a heterocyclic ketone of significant interest in medicinal chemistry. The pyrrolidine moiety is a prevalent scaffold in numerous FDA-approved drugs, valued for its ability to explore three-dimensional pharmacophore space and enhance physicochemical properties.[1][2] This document details two primary, scientifically robust synthetic routes—a Grignard-based pathway and a Friedel-Crafts acylation approach—offering researchers and drug development professionals a thorough understanding of the chemical logic and experimental considerations for the synthesis of this and related compounds. The guide includes step-by-step protocols, mechanistic insights, and justifications for methodological choices, ensuring a self-validating and reproducible framework for its synthesis.

Introduction and Discovery Context

(3-Fluorophenyl)(pyrrolidin-3-yl)methanone hydrochloride (CAS Number: 1864060-56-9) is a key exemplar of a chemical scaffold with high potential in drug discovery.[3] While the specific discovery of this exact molecule is not extensively detailed in publicly available literature, its structural motifs are present in compounds investigated for a range of therapeutic applications. Notably, the pyrrolidine core is a fundamental component of many biologically active molecules.[4] The inclusion of a fluorophenyl group often serves to enhance metabolic stability and binding affinity to biological targets.

The likely impetus for the synthesis of this compound and its analogs stems from research into neurologically active agents. For instance, the related compound (R)-(3-fluoropyrrolidin-1-yl)(6-((5-(trifluoromethyl)pyridin-2-yl)oxy)quinolin-2-yl)methanone (ABBV-318) has been identified as a potent blocker of Nav1.7 and Nav1.8 sodium channels, which are significant targets for the treatment of pain.[5][6] It is highly probable that (3-fluorophenyl)(pyrrolidin-3-yl)methanone hydrochloride was synthesized as a key intermediate or as part of a library of compounds to explore the structure-activity relationships (SAR) in such a drug discovery program.

This guide will focus on the practical synthesis of this compound, providing a detailed examination of two plausible and efficient manufacturing pathways.

Retrosynthetic Analysis and Key Strategic Considerations

A retrosynthetic analysis of (3-fluorophenyl)(pyrrolidin-3-yl)methanone hydrochloride reveals two primary bond disconnections that inform the two major synthetic strategies detailed in this guide. The key challenge lies in the formation of the carbon-carbon bond between the 3-fluorophenyl ring and the pyrrolidine-3-carbonyl group.

Diagram: Retrosynthetic Pathways

G cluster_grignard Grignard Pathway cluster_fc Friedel-Crafts Pathway Target (3-Fluorophenyl)(pyrrolidin-3-yl)methanone HCl Freebase (3-Fluorophenyl)(pyrrolidin-3-yl)methanone Target->Freebase Final HCl salt formation N_Boc_Protected N-Boc-(3-Fluorophenyl)(pyrrolidin-3-yl)methanone Freebase->N_Boc_Protected N-Boc Deprotection Grignard_Reagent 3-Fluorophenylmagnesium bromide Grignard_Reagent->N_Boc_Protected Addition & Hydrolysis Pyrrolidine_CN N-Boc-pyrrolidine-3-carbonitrile Pyrrolidine_CN->N_Boc_Protected Fluorobenzene Fluorobenzene Fluorobenzene->N_Boc_Protected Lewis Acid (e.g., AlCl3) Acyl_Chloride N-Boc-pyrrolidine-3-carbonyl chloride Acyl_Chloride->N_Boc_Protected

Caption: Retrosynthetic analysis of (3-Fluorophenyl)(pyrrolidin-3-yl)methanone hydrochloride.

The use of an N-Boc (tert-butyloxycarbonyl) protecting group is a central strategy in both pathways. The Boc group is stable under the basic and nucleophilic conditions of the Grignard reaction and can be readily removed under acidic conditions, which are also amenable to the final hydrochloride salt formation.[7][8]

Synthetic Pathway I: Grignard Reaction Approach

This pathway leverages the robust and well-established Grignard reaction to form the key aryl-ketone bond.[9][10] The primary advantage of this route is the high nucleophilicity of the Grignard reagent, leading to efficient bond formation.

Diagram: Grignard Synthesis Workflow

G Start1 3-Bromofluorobenzene Grignard 3-Fluorophenylmagnesium bromide Start1->Grignard Mg, THF Imine_Intermediate Intermediate Imine Grignard->Imine_Intermediate Start2 N-Boc-pyrrolidine-3-carbonitrile Start2->Imine_Intermediate Grignard Addition Protected_Ketone N-Boc Protected Ketone Imine_Intermediate->Protected_Ketone Acidic Hydrolysis Final_Product (3-Fluorophenyl)(pyrrolidin-3-yl)methanone HCl Protected_Ketone->Final_Product Boc Deprotection & HCl Salt Formation

Caption: Workflow for the Grignard-based synthesis pathway.

Detailed Experimental Protocol: Grignard Pathway

Step 1: Preparation of 3-Fluorophenylmagnesium bromide

  • Apparatus: Assemble a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

  • Reagents: Add magnesium turnings (1.1 eq.) to the flask under a nitrogen atmosphere.

  • Initiation: Add a small crystal of iodine to activate the magnesium surface.

  • Reaction: Add a solution of 3-bromofluorobenzene (1.0 eq.) in anhydrous tetrahydrofuran (THF) dropwise via the dropping funnel. The reaction is exothermic and should initiate spontaneously. Maintain a gentle reflux by controlling the addition rate.

  • Completion: After the addition is complete, stir the mixture at room temperature for 1-2 hours to ensure complete formation of the Grignard reagent.

Step 2: Reaction with N-Boc-pyrrolidine-3-carbonitrile

  • Setup: In a separate flame-dried flask, dissolve N-Boc-pyrrolidine-3-carbonitrile (1.0 eq.) in anhydrous THF under a nitrogen atmosphere.

  • Addition: Cool the solution of the nitrile to 0 °C in an ice bath. Add the prepared Grignard reagent solution dropwise via a cannula.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

Step 3: Hydrolysis and Work-up

  • Quenching: Carefully pour the reaction mixture into a stirred solution of aqueous hydrochloric acid (e.g., 2 M) cooled in an ice bath.

  • Extraction: Extract the aqueous layer with ethyl acetate.

  • Washing: Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-Boc-(3-fluorophenyl)(pyrrolidin-3-yl)methanone.

  • Purification: Purify the crude product by column chromatography on silica gel.

Step 4: N-Boc Deprotection and Hydrochloride Salt Formation

  • Deprotection: Dissolve the purified N-Boc protected ketone in a suitable solvent such as 1,4-dioxane or diethyl ether.

  • Acidification: Add a solution of hydrochloric acid in the same solvent (e.g., 4 M HCl in dioxane) and stir at room temperature.

  • Precipitation: The hydrochloride salt will precipitate out of the solution.

  • Isolation: Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield (3-fluorophenyl)(pyrrolidin-3-yl)methanone hydrochloride.

Synthetic Pathway II: Friedel-Crafts Acylation Approach

The Friedel-Crafts acylation is a classic method for forming aryl ketones.[11][12] This pathway involves the electrophilic aromatic substitution of fluorobenzene with an activated pyrrolidine-3-carboxylic acid derivative.

Diagram: Friedel-Crafts Acylation Workflow

G Start1 N-Boc-pyrrolidine-3-carboxylic acid Acyl_Chloride N-Boc-pyrrolidine-3-carbonyl chloride Start1->Acyl_Chloride SOCl2 or (COCl)2 Protected_Ketone N-Boc Protected Ketone Acyl_Chloride->Protected_Ketone Start2 Fluorobenzene Start2->Protected_Ketone AlCl3, CH2Cl2 Final_Product (3-Fluorophenyl)(pyrrolidin-3-yl)methanone HCl Protected_Ketone->Final_Product Boc Deprotection & HCl Salt Formation

Caption: Workflow for the Friedel-Crafts acylation pathway.

Detailed Experimental Protocol: Friedel-Crafts Pathway

Step 1: Preparation of N-Boc-pyrrolidine-3-carbonyl chloride

  • Setup: In a round-bottom flask, suspend N-Boc-pyrrolidine-3-carboxylic acid (1.0 eq.) in anhydrous dichloromethane (DCM).

  • Reagent Addition: Add oxalyl chloride (1.2 eq.) dropwise at 0 °C, followed by a catalytic amount of N,N-dimethylformamide (DMF).

  • Reaction: Stir the mixture at room temperature until the evolution of gas ceases, indicating the formation of the acid chloride. The crude acyl chloride is typically used in the next step without further purification.

Step 2: Friedel-Crafts Acylation

  • Catalyst Suspension: In a separate, larger flask, suspend anhydrous aluminum chloride (AlCl₃, 1.5 eq.) in anhydrous DCM at 0 °C.

  • Acyl Chloride Addition: Add the freshly prepared N-Boc-pyrrolidine-3-carbonyl chloride solution dropwise to the AlCl₃ suspension.

  • Substrate Addition: Add fluorobenzene (1.2 eq.) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • Reaction: Allow the reaction to stir at room temperature for 4-6 hours, monitoring the progress by TLC.

Step 3: Work-up and Purification

  • Quenching: Carefully pour the reaction mixture onto crushed ice.

  • Extraction: Separate the organic layer and extract the aqueous layer with DCM.

  • Washing: Wash the combined organic layers with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude N-Boc-(3-fluorophenyl)(pyrrolidin-3-yl)methanone by column chromatography.

Step 4: N-Boc Deprotection and Hydrochloride Salt Formation

This step is identical to Step 4 in the Grignard pathway.

Data and Characterization

The successful synthesis of (3-fluorophenyl)(pyrrolidin-3-yl)methanone hydrochloride should be confirmed by standard analytical techniques.

Table 1: Expected Analytical Data

AnalysisExpected Results
¹H NMR Signals corresponding to the aromatic protons of the 3-fluorophenyl ring, and the aliphatic protons of the pyrrolidine ring.
¹³C NMR Resonances for the carbonyl carbon, aromatic carbons (with C-F coupling), and aliphatic carbons of the pyrrolidine ring.
Mass Spec. A molecular ion peak corresponding to the free base, and fragmentation patterns consistent with the structure.
Purity (HPLC) >95% for the final product.

Conclusion and Future Perspectives

This technical guide has outlined two viable and robust synthetic pathways for the preparation of (3-fluorophenyl)(pyrrolidin-3-yl)methanone hydrochloride. The choice between the Grignard and Friedel-Crafts routes will depend on factors such as starting material availability, scale, and the specific expertise of the research team. Both methods rely on the strategic use of the N-Boc protecting group to achieve the desired transformation. The likely application of this compound as an intermediate in the development of novel therapeutics, particularly for pain management, underscores the importance of efficient and scalable synthetic routes. Future work could focus on the development of asymmetric syntheses to access specific enantiomers, which may exhibit differential biological activity.

References

  • Patel, M. V., et al. (2022). Discovery of (R)-(3-fluoropyrrolidin-1-yl)(6-((5-(trifluoromethyl)pyridin-2-yl)oxy)quinolin-2-yl)methanone (ABBV-318) and analogs as small molecule Nav1.7/ Nav1.8 blockers for the treatment of pain. Bioorganic & Medicinal Chemistry, 63, 116743. [Link]

  • Di Mola, A., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Topics in Current Chemistry, 379(5), 34. [Link]

  • Total Synthesis. (2024, January 2). Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. [Link]

  • SynArchive. (n.d.). Friedel-Crafts Acylation. [Link]

  • Choy, J., Jaime-Figueroa, S., Jiang, L., & Wagner, P. (2010). Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols. Synthetic Communications, 40(24), 3839-3848. [Link]

  • Lee, Y. J., & Lee, Y. S. (2021). Practical one-pot amidation of N-Alloc-, N-Boc-, and N-Cbz protected amines under mild conditions. RSC Advances, 11(28), 17099-17107. [Link]

  • ResearchGate. (n.d.). Discovery of (R)-(3-fluoropyrrolidin-1-yl)(6-((5-(trifluoromethyl)pyridin-2-yl)oxy)quinolin-2-yl)methanone (ABBV-318) and Analogs as Small Molecule Nav1.7/ Nav1.8 Blockers for the Treatment of Pain. [Link]

  • Gasteiger, J., & Marsili, M. (2012). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 2(1), 241-247. [Link]

  • Choy, J., et al. (2008). Novel Practical Deprotection of N-Boc Compounds Using Fluorinated Alcohols. Synthetic Communications, 38(22), 3841-3845. [Link]

  • Patel, M. V., et al. (2022). Discovery of (R)-(3-fluoropyrrolidin-1-yl)(6-((5-(trifluoromethyl)pyridin-2-yl)oxy)quinolin-2-yl)methanone (ABBV-318) and analogs as small molecule Nav1.7/ Nav1.8 blockers for the treatment of pain. Bioorganic & Medicinal Chemistry, 63, 116743. [Link]

  • National Measurement Institute. (2023, April 19). CERTIFIED REFERENCE MATERIAL CERTIFICATE OF ANALYSIS. [Link]

  • ResearchGate. (n.d.). Grignard PDF. [Link]

  • Research and Reviews: A Journal of Pharmaceutical Science. (2021, October 27). Synthesis and Preparation of Grignard Reagent. [Link]

  • ResearchGate. (n.d.). 16: Friedel-Craft's acylation of fluorobenzene and.... [Link]

  • Goral, P., et al. (2023). Spectroscopic and Crystallographic Characterization of Two Hydrochloride Cathinones: 1-(4-fluoro-3-methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one (4-F-3-Me-α-PVP) and N-ethyl-2-amino-1-phenylheptan-1-one (N-ethylheptedrone). Molecules, 28(12), 4697. [Link]

  • Google Patents. (n.d.). WO2013160273A1 - (3,4-dichloro-phenyl)-((s)-3-propyl-pyrrolidin-3-yl)-methanone hydrochloride and manufacturing processes.
  • MDPI. (2024, October 17). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. [Link]

  • Der Pharma Chemica. (n.d.). Synthesis and Biological evaluation of novel (4-chlorophenyl) ((1R, 3r, 5S)-3- (phenyl amino) -. [Link]

  • IRIS UNIPA. (n.d.). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. [Link]

  • Kak-Shan, L., & Hirst, G. C. (2001). Acylation of N-p-Toluenesulfonylpyrrole Under Friedel-Crafts Conditions. Evidence for Organoaluminum Intermediates. Molecules, 6(10), 835-843. [Link]

  • Plakas, A. M., et al. (2026). Unusual C-2 selectivity of Grignard additions to N-Boc-protected isatin 3-imines. Organic & Biomolecular Chemistry. [Link]

  • Mahanthesha, G., & Suresh, T. (2022). Synthesis and biological evaluation of (4-Fluorophenyl)(1-(5-phenyl-1,3,4-oxadiazol-2-yl)indolizin-3-yl)methanone derivatives as anticancer and antimicrobial agents. International Journal of Pharmaceutical Sciences and Drug Research, 14(1), 8-14. [Link]

  • Revisiting Novel Active Pharmaceutical Ingredients from India. (2016). Journal of Postgraduate Medicine, Education and Research, 50(2), 74-82. [Link]

  • Letavic, M. A., et al. (2011). Pyrrolidin-3-yl-N-methylbenzamides as potent histamine 3 receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 21(19), 5848-5852. [Link]

  • Pande, S. S., Prabhu, P. P., & Srinivas, P. K. (n.d.). To explore Grignard's reaction in the synthesis of structurally related compounds of Carbinoxamine and evaluate Anti histaminic activity. International Journal of PharmTech Research, 2(3), 1865-1872. [Link]

  • Pharma Inventor Inc. (n.d.). Patent & Publications. [Link]

  • Aouf, C., et al. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated. International Journal of Chemistry, 4(3). [Link]

  • Li, Z., et al. (2002). Facile synthesis of 9-(N-amino-4-fluoromethyl-3-pyrrolidinyl)-2-fluoro-6-aminopurine from trans-4-hydroxy-L-proline. Journal of Fluorine Chemistry, 117(1), 59-62. [Link]

  • Google Patents. (n.d.). US3080324A - Grignard reagents.
  • Hosseininezhad, S., & Ramazani, A. (2023). Recent Advances in the Synthesis of Pyrrolidines. IntechOpen. [Link]

Sources

Protocols & Analytical Methods

Method

In vivo dosing strategies for (3-Fluorophenyl)(pyrrolidin-3-yl)methanone hydrochloride

Preclinical Application Note: In Vivo Dosing and Pharmacokinetic Profiling of (3-Fluorophenyl)(pyrrolidin-3-yl)methanone Hydrochloride Introduction & Scientific Rationale (3-Fluorophenyl)(pyrrolidin-3-yl)methanone hydroc...

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Author: BenchChem Technical Support Team. Date: March 2026

Preclinical Application Note: In Vivo Dosing and Pharmacokinetic Profiling of (3-Fluorophenyl)(pyrrolidin-3-yl)methanone Hydrochloride

Introduction & Scientific Rationale

(3-Fluorophenyl)(pyrrolidin-3-yl)methanone hydrochloride (CAS: 1864060-56-9) is a highly versatile, sp3-rich pharmacological probe. Pyrrolidine-based scaffolds are heavily utilized in central nervous system (CNS) drug discovery due to their optimal balance of basicity and lipophilicity, which facilitates efficient crossing of the blood-brain barrier (BBB)[1].

As a Senior Application Scientist, it is critical to understand the causality behind the physicochemical properties of this molecule before initiating in vivo studies. The inclusion of the 3-fluorophenyl moiety serves a dual purpose: it enhances metabolic stability by sterically hindering cytochrome P450 (CYP)-mediated oxidation at the aromatic ring, and it increases the overall lipophilicity of the molecule. Because the compound is supplied as a hydrochloride (HCl) salt, it exhibits excellent aqueous solubility, making it highly amenable to intravenous (IV) and per os (PO) dosing without the need for harsh organic co-solvents.

However, at a physiological pH of 7.4, the basic pyrrolidine nitrogen exists in an equilibrium between its protonated (hydrophilic) and unprotonated (lipophilic) states. It is the unprotonated free base that is responsible for passive diffusion across the endothelial tight junctions of the BBB[2]. Therefore, our in vivo protocol is designed as a self-validating system that strictly controls for formulation pH, systemic clearance, and true parenchymal brain penetration.

Formulation Strategies

The choice of vehicle directly dictates the absorption kinetics and systemic exposure of the compound. The formulations below are designed to maximize bioavailability while preventing in vivo precipitation.

Table 1: Optimized Formulation Vehicles for Pyrrolidine HCl Salts

RouteVehicle CompositionPreparation MethodCausality / Rationale
Intravenous (IV) 5% DMSO + 95% Saline (0.9% NaCl)Dissolve compound in DMSO, then slowly add saline dropwise while vortexing.The HCl salt is highly water-soluble; minimal organic solvent is needed. Saline ensures isotonicity to prevent hemolysis.
Per Os (PO) 0.5% Methylcellulose (MC) in Type I WaterSuspend the compound in 0.5% MC and sonicate in a water bath for 15 minutes.The viscous MC vehicle ensures a uniform suspension, preventing premature precipitation in the acidic gastric environment.

Self-Validating Experimental Protocol: CNS Pharmacokinetics

To ensure data integrity, this protocol incorporates built-in validation steps, including transcardial perfusion to eliminate false-positive brain penetration signals caused by blood trapped in the cerebral microvasculature.

Step 1: System Suitability & Pre-Dose Validation
  • Calibration Curve: Prepare a standard curve of the compound in blank mouse/rat plasma and brain homogenate (1–1000 ng/mL). Ensure LC-MS/MS linearity ( R2>0.99 ).

  • Formulation QC: Analyze the IV and PO formulations via HPLC-UV at T=0 and T=24 hours to confirm chemical stability and absence of precipitation.

Step 2: Animal Dosing (Rodent Model)
  • Fast male CD-1 mice or Sprague-Dawley rats for 12 hours prior to PO dosing (water ad libitum). IV groups do not require fasting.

  • Administer the IV formulation via the lateral tail vein at a dose of 2 mg/kg (dose volume: 5 mL/kg).

  • Administer the PO formulation via oral gavage at a dose of 10 mg/kg (dose volume: 10 mL/kg).

Step 3: Dual-Compartment Tissue Sampling & Transcardial Perfusion
  • Euthanize animals at predetermined time points: 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose ( n=3 per time point).

  • Blood Collection: Immediately collect blood via cardiac puncture into K2-EDTA tubes. Centrifuge at 3,000 × g for 10 minutes at 4°C to isolate plasma.

  • Transcardial Perfusion (Critical Validation Step): Perfuse the animal via the left ventricle with 20 mL of ice-cold phosphate-buffered saline (PBS) until the liver and lungs clear of blood. This ensures that any compound detected in the brain is truly inside the CNS parenchyma.

  • Brain Extraction: Harvest the whole brain, rinse in ice-cold PBS, blot dry, and weigh. Flash-freeze both plasma and brain samples in liquid nitrogen and store at -80°C.

Step 4: Sample Processing & LC-MS/MS Bioanalysis
  • Homogenization: Homogenize brain tissue in 3 volumes (w/v) of 50% methanol/water.

  • Protein Precipitation: Add 150 µL of ice-cold acetonitrile (containing 50 ng/mL of an internal standard, e.g., Propranolol) to 50 µL of plasma or brain homogenate.

  • Vortex for 2 minutes and centrifuge at 15,000 × g for 10 minutes at 4°C.

  • Transfer the supernatant to LC vials and inject 5 µL onto an LC-MS/MS system (e.g., Agilent 1290 UHPLC coupled to a Sciex 6500+ Triple Quadrupole)[3].

Data Presentation & Expected Outcomes

Following non-compartmental analysis (NCA) using software such as Phoenix WinNonlin, the following pharmacokinetic parameters are typically observed for fluorinated pyrrolidine derivatives.

Table 2: Target Pharmacokinetic Parameters

ParameterDescriptionExpected RangePharmacological Implication
Tmax​ (PO) Time to maximum plasma concentration0.5 – 1.5 hoursRapid gastrointestinal absorption typical for low molecular weight basic amines.
T1/2​ Elimination half-life2.0 – 5.0 hoursModerate clearance; the fluorine substitution successfully resists rapid CYP-mediated metabolism.
Kp,brain​ Brain-to-plasma partition coefficient0.8 – 2.5High CNS penetration, confirming the scaffold's utility for targeting neurological receptors.
%F Oral Bioavailability40% – 70%Excellent oral exposure, though subject to moderate hepatic first-pass extraction.

Visualizations of Workflows and Mechanisms

PK_Workflow N1 Formulation & Stability QC N2 In Vivo Dosing (IV & PO) N1->N2 Validated Vehicle N3 Tissue Sampling & Perfusion N2->N3 Timecourse N4 Protein Ppt & LC-MS/MS N3->N4 Homogenate N5 NCA PK Modeling (WinNonlin) N4->N5 Conc. Data

Workflow for in vivo pharmacokinetic and blood-brain barrier penetration assessment.

BBB_Mechanism Sys Systemic Circulation (pH 7.4) Protonated HCl Salt (Hydrophilic) Eq Physiological Acid-Base Equilibrium Formation of Neutral Free Base Sys->Eq Deprotonation Clear Hepatic/Renal Clearance (CYP450 Metabolism) Sys->Clear First-Pass & Systemic Elimination BBB Blood-Brain Barrier (BBB) Endothelial Tight Junctions Eq->BBB Passive Diffusion (Lipophilic State) CNS CNS Parenchyma Target Engagement & Re-protonation BBB->CNS Intracellular Partitioning

Mechanism of blood-brain barrier penetration and systemic clearance for pyrrolidine amines.

References

  • Title: Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds Source: National Institutes of Health (NIH) / PubMed Central URL: [Link]

  • Title: Synthesis and biological evaluation of pyrrolidine-based T-type calcium channel inhibitors for the treatment of neuropathic pain Source: National Institutes of Health (NIH) / PubMed Central URL: [Link]

  • Title: Improved Bicyclic Pyrrolidine Analogues Inhibit Toxoplasma gondii Growth In Vitro and Cure Infection In Vivo Source: ACS Publications (Journal of Medicinal Chemistry) URL: [Link]

Sources

Application

Formulation Techniques and Methodologies for (3-Fluorophenyl)(pyrrolidin-3-yl)methanone Hydrochloride

Application Note & Protocol Guide Prepared for Formulation Scientists, Preclinical Researchers, and Drug Development Professionals Physicochemical Profiling & Preformulation Rationale (3-Fluorophenyl)(pyrrolidin-3-yl)met...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol Guide Prepared for Formulation Scientists, Preclinical Researchers, and Drug Development Professionals

Physicochemical Profiling & Preformulation Rationale

(3-Fluorophenyl)(pyrrolidin-3-yl)methanone hydrochloride is a synthetic small molecule characterized by a lipophilic fluorophenyl ketone moiety and a hydrophilic secondary amine (pyrrolidine ring). The strategic presentation of this compound as a hydrochloride salt is not arbitrary; converting basic active pharmaceutical ingredients (APIs) into their hydrochloride salts is a foundational technique to enhance aqueous solubility and dissolution rates[1].

The causality behind formulation decisions for this API hinges entirely on its pH-solubility profile. The pyrrolidine nitrogen acts as the basic center, possessing a theoretical pKa​ of approximately 8.5 to 9.0. According to the Henderson-Hasselbalch relationship, maintaining the microenvironmental or solution pH well below this pKa​ ensures the drug remains in its ionized, highly soluble state. If the pH exceeds the pKa​ , the compound undergoes deprotonation, converting into its lipophilic free base, which drastically increases the risk of precipitation [2].

Table 1: Target Physicochemical Parameters
ParameterValue / CharacteristicFormulation Implication
Molecular Weight 229.68 g/mol (Salt)Favorable for high drug loading in solid dosage forms.
pKa​ (Pyrrolidine N) ~8.8 (Estimated)Requires acidic to neutral formulation microenvironments.
Aqueous Solubility > 50 mg/mL at pH < 6.0Highly suitable for concentrated parenteral solutions.
Solubility at pH 7.4 < 5 mg/mL (Free base shift)Risk of precipitation; requires buffering in liquid forms.
Hygroscopicity ModerateMandates moisture-protective packaging and dry processing.

Formulation Decision Workflow

The physicochemical data dictates two primary formulation pathways: an oral solid dosage form utilizing dry processing to prevent moisture-induced disproportionation, and a parenteral solution utilizing strict pH control.

G API (3-Fluorophenyl)(pyrrolidin-3-yl) methanone HCl Preform Preformulation Profiling (pKa, LogP, pH-Solubility) API->Preform Oral Oral Solid Dosage (Direct Compression) Preform->Oral High Solid Stability Parenteral Parenteral Dosage (IV/IM Solution) Preform->Parenteral High Aqueous Solubility Excipient Excipient Compatibility (Neutral/Acidic Fillers) Oral->Excipient Buffer pH & Tonicity Adjustment (Target pH 4.5 - 6.0) Parenteral->Buffer

Figure 1: Preformulation and formulation decision workflow for the API.

Oral Solid Dosage: Direct Compression Strategy

Mechanistic Rationale

For highly soluble hydrochloride salts, wet granulation is deliberately avoided. The introduction of aqueous binders can induce localized dissolution of the API, leading to polymorphic transitions or salt disproportionation (conversion back to the free base) upon drying. Therefore, a Direct Compression (DC) workflow is mandated. DC is the most cost-efficient and stable method for moisture-sensitive salts, provided that excipients with strictly defined flowability and compressibility properties are utilized [3].

Furthermore, alkaline excipients (e.g., calcium carbonate, magnesium hydroxide) must be strictly excluded. In the presence of ambient moisture, these excipients create an alkaline microenvironment that strips the hydrochloride proton, retarding dissolution in the gastrointestinal tract.

Table 2: Direct Compression Formulation Matrix
ComponentFunctionMaterialWeight (%)
API Active(3-Fluorophenyl)(pyrrolidin-3-yl)methanone HCl20.0%
Diluent 1 Brittle FillerSpray-Dried Lactose (e.g., Fast Flo®)45.0%
Diluent 2 Plastic BinderMicrocrystalline Cellulose (MCC PH-102)30.0%
Disintegrant Swelling AgentCrospovidone4.0%
Lubricant Friction ReducerSodium Stearyl Fumarate (SSF)1.0%

Note: Sodium Stearyl Fumarate is selected over Magnesium Stearate to avoid potential alkaline incompatibilities and to prevent hydrophobic film formation that could delay API release.

Protocol: Direct Compression Workflow

Self-Validating System: The success of this protocol is validated by a final tablet friability of < 1.0% and a disintegration time of < 3 minutes.

  • Sieving: Pass the API, Spray-Dried Lactose, MCC, and Crospovidone through a 40-mesh (425 µm) stainless steel screen to de-agglomerate.

  • Primary Blending: Transfer the sieved materials (excluding SSF) into a V-blender. Blend at 25 RPM for 15 minutes.

    • Causality: This ensures a homogenous distribution of the API within the plastic (MCC) and brittle (Lactose) deformation matrix, preventing segregation.

  • Lubrication: Sieve the Sodium Stearyl Fumarate through a 60-mesh screen directly into the V-blender. Blend for exactly 3 minutes at 25 RPM.

    • Causality: Over-blending lubricants coats the particles too thoroughly, drastically reducing tablet tensile strength and prolonging disintegration.

  • Compression: Transfer the blend to a rotary tablet press equipped with standard concave tooling. Compress to a target hardness of 10–12 kP.

Parenteral Formulation: Aqueous Solution for Injection

Mechanistic Rationale

For intravenous (IV) or intramuscular (IM) administration, the pH of parenteral formulations must be strictly controlled to ensure the drug remains compatible with physiological conditions while avoiding precipitation [4]. Because the API is an amine hydrochloride, it is highly soluble at acidic to neutral pH. However, if the formulation pH drifts above 7.0, the equilibrium shifts toward the lipophilic free base, leading to catastrophic precipitation in the IV line or injection site.

To prevent this, the formulation is buffered to a target pH of 5.0 using a citrate buffer system. This ensures the pyrrolidine nitrogen remains >99% protonated.

G Salt Ionized Salt Form (High Solubility) Equilibrium pH ≈ pKa (50% Ionized) Salt->Equilibrium Increasing pH (> 6.0) Equilibrium->Salt pH < 6.0 FreeBase Free Base Form (Precipitation Risk) Equilibrium->FreeBase pH > 8.5 FreeBase->Equilibrium Decreasing pH

Figure 2: pH-dependent solubility and free-base conversion pathway.

Table 3: Parenteral Formulation Matrix (10 mg/mL)
ComponentFunctionConcentration
API Active10.0 mg/mL
Citric Acid Monohydrate Buffer Component2.1 mg/mL
Sodium Citrate Dihydrate Buffer Component5.8 mg/mL
Sodium Chloride Tonicity Agent~6.5 mg/mL (Adjust to 290 mOsm)
Water for Injection (WFI) Solventq.s. to 1.0 mL
Protocol: Aseptic Compounding and Filtration

Self-Validating System: The protocol is validated by pre-filtration pH verification and post-filtration bubble-point integrity testing of the sterile membrane.

  • Vehicle Preparation: In a depyrogenated compounding vessel, add Water for Injection (WFI) to 80% of the final batch volume. Maintain temperature at 20–25°C.

  • Buffer Dissolution: Add Citric Acid Monohydrate and Sodium Citrate Dihydrate. Stir at 400 RPM until visually completely dissolved.

  • API Addition: Slowly add (3-Fluorophenyl)(pyrrolidin-3-yl)methanone HCl to the vortex. Continue stirring for 30 minutes.

    • Causality: The pre-established acidic buffer ensures immediate ionization and rapid dissolution of the API powder, preventing clumping.

  • Tonicity Adjustment: Add Sodium Chloride to achieve an osmolality of 280–300 mOsm/kg.

    • Causality: Isotonicity is critical; hypertonic or hypotonic solutions will cause blood cell deformation or hemolysis upon injection [4].

  • Volume Make-up & In-Process Control: QS to final volume with WFI. Extract a 10 mL sample and verify the pH is 5.0 ± 0.2.

  • Sterile Filtration: Pass the solution through a sterile 0.22 µm Polyethersulfone (PES) membrane filter into a Class 100 (ISO 5) aseptic filling environment. PES is chosen for its low protein/drug binding characteristics.

  • Filling: Aseptically fill into Type I borosilicate glass vials and seal with fluoropolymer-coated elastomeric stoppers to prevent leachables.

References

  • "Hydrochloride" - Wikipedia. URL: [Link]

  • "Salt Formation to Improve Drug Solubility" - Advanced Drug Delivery Reviews (ResearchGate). URL: [Link]

  • "Direct Compression Excipients: Properties and Uses" - Pharmapproach. URL: [Link]

  • "Considerations in Formulation Development of Injectable Solutions" - Drug Development & Delivery. URL: [Link]

Technical Notes & Optimization

Troubleshooting

Reducing off-target effects of (3-Fluorophenyl)(pyrrolidin-3-yl)methanone hydrochloride in cellular assays

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address the specific physicochemical liabilities of (3-Fluorophenyl)(pyrrolidin-3-yl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this comprehensive troubleshooting guide to address the specific physicochemical liabilities of (3-Fluorophenyl)(pyrrolidin-3-yl)methanone hydrochloride .

Because this compound features both a lipophilic moiety (the fluorophenyl group) and a weakly basic secondary amine (the pyrrolidine ring), it is highly susceptible to specific off-target mechanisms in cellular assays. This guide will help you systematically diagnose, troubleshoot, and mitigate these artifacts to ensure the scientific integrity of your data.

Part 1: Diagnostic Logic for Off-Target Liabilities

When screening small molecule fragments or basic amines, observed cellular phenotypes are frequently driven by physicochemical artifacts rather than specific target engagement. The workflow below outlines the causal logic required to isolate the root mechanism of your assay interference.

DiagnosticWorkflow Start Observe Off-Target Effect in Cellular Assay CheckTox Assess Cell Viability & Morphology Start->CheckTox Vacuoles Vacuolization / LysoTracker Accumulation? CheckTox->Vacuoles Aggregates Does 0.01% Triton X-100 rescue the phenotype? Vacuoles->Aggregates No Lyso Lysosomotropism (Ion Trapping) Vacuoles->Lyso Yes Colloid Colloidal Aggregation Aggregates->Colloid Yes GPCR GPCR / Kinase Polypharmacology Aggregates->GPCR No

Diagnostic workflow for identifying the mechanism of off-target effects in cellular assays.

Part 2: Troubleshooting & FAQs

Q1: Why do my cells exhibit extensive vacuolization and non-specific toxicity at compound concentrations >10 µM?

The Mechanism: Your compound is likely exhibiting lysosomotropism . The pyrrolidine ring acts as a weak base (pKa ~ 8.5–9.5). At the physiological pH of the cytosol (pH 7.2), a fraction of the compound remains neutral and highly lipophilic, allowing it to passively diffuse across organelle membranes. However, once it enters the acidic lumen of the lysosome (pH ~4.5), the amine becomes rapidly protonated. Because charged molecules cannot cross lipid bilayers, the compound becomes "trapped" inside the lysosome[1].

This ion trapping causes a massive influx of water (osmotic swelling/vacuolization) and raises the lysosomal pH, which inactivates critical proteolytic enzymes and triggers non-specific cell death[2].

Mechanism cluster_0 Extracellular / Cytosol (pH 7.2 - 7.4) cluster_1 Lysosomal Lumen (pH 4.5) Neutral Neutral Compound (Lipophilic & Permeable) Protonated Protonated Amine (+) (Membrane Impermeable) Neutral->Protonated Passive Diffusion & Protonation Tox Protease Inhibition & Osmotic Swelling (Vacuolization) Protonated->Tox Ion Trapping

Mechanistic pathway of lysosomotropic ion trapping driven by the basic pyrrolidine amine.

The Solution: You must decouple target-mediated toxicity from lysosomotropic toxicity. Perform a rescue experiment using Bafilomycin A1 (see Protocol A). By inhibiting the vacuolar-type H+-ATPase (V-ATPase), Bafilomycin A1 neutralizes the lysosomal pH, eliminating the gradient required for ion trapping[3]. If the toxicity disappears, your compound is acting as a lysosomotropic nuisance compound.

Q2: We are seeing false-positive signals in our secondary GPCR screening panels (e.g., cAMP and calcium flux). How do we mitigate this?

The Mechanism: The pyrrolidine moiety is a heavily privileged scaffold found in numerous endogenous ligands and drugs targeting aminergic G-protein-coupled receptors (GPCRs), such as histamine, dopamine, and serotonin receptors[4]. Because (3-Fluorophenyl)(pyrrolidin-3-yl)methanone is a relatively small fragment, it lacks the steric bulk required for high target selectivity, leading to promiscuous off-target binding.

The Solution:

  • Chemical Mitigation: Consider synthesizing analogs where the basicity of the pyrrolidine nitrogen is reduced (e.g., converting the amine to an amide or adding electron-withdrawing groups), which often abolishes off-target aminergic GPCR binding.

  • Genetic Validation: To definitively prove whether your cellular phenotype is driven by your intended target or an off-target GPCR, utilize CRISPR/Cas9 to generate a target-knockout cell line. If the compound still induces the phenotype in the knockout line, the effect is unequivocally off-target[5].

Q3: My biochemical assays show high potency, but my cell-based assays show erratic, non-specific interference. What is happening?

The Mechanism: Lipophilic fragments can act as "nuisance compounds" by forming colloidal aggregates in aqueous media at micromolar concentrations[6]. These aggregates non-specifically sequester, unfold, and inhibit proteins, leading to pan-assay interference (PAINS). The Solution: Implement a detergent-sensitivity assay (see Protocol B). The addition of a non-ionic detergent at sub-critical micelle concentrations will disrupt colloidal aggregates without lysing cells.

Part 3: Quantitative Physicochemical Risk Parameters

To predict the likelihood of off-target effects for pyrrolidine-based methanones, compare your compound's properties against these established thresholds:

Physicochemical ParameterCompound EstimateHigh-Risk Threshold for Off-Target EffectsPrimary Off-Target Consequence
Basic Amine pKa ~ 8.5 – 9.5> 7.4Lysosomotropism & Ion Trapping
Lipophilicity (LogP) ~ 2.0 – 3.0> 3.0Membrane partitioning & Aggregation
Topological Polar Surface Area (TPSA) < 30 Ų< 75 ŲPromiscuous GPCR binding (CNS penetrant)
Molecular Weight 229.68 g/mol < 300 g/mol Fragment-like polypharmacology

Data summarized from morphological profiling and lysosomotropism predictive models[7].

Part 4: Self-Validating Experimental Protocols

Protocol A: Bafilomycin A1 Rescue Assay (Validating Lysosomotropism)

Causality: This protocol is a self-validating system. If the compound's toxicity is due to its intended biological target, neutralizing the lysosome will have no effect. If the toxicity is due to off-target ion trapping, neutralizing the lysosome will rescue cell viability[3].

Step-by-Step Methodology:

  • Cell Seeding: Seed your target cell line (e.g., HeLa or UACC 903) in a 96-well plate at 10,000 cells/well. Incubate overnight at 37°C, 5% CO2.

  • Pre-treatment (The Control Switch):

    • Group 1 (Negative Control): Add vehicle (0.1% DMSO).

    • Group 2 (Test): Add 10 nM Bafilomycin A1 (V-ATPase inhibitor) to neutralize lysosomal pH. Incubate for 1 hour.

  • Compound Dosing: Dose both groups with a concentration response curve (1 µM to 50 µM) of (3-Fluorophenyl)(pyrrolidin-3-yl)methanone hydrochloride.

  • Incubation & Readout: Incubate for 24 hours. Assess cell viability using an ATP-luminescence assay (e.g., CellTiter-Glo) and capture brightfield images to assess vacuolization.

  • Data Interpretation: If Group 2 shows significantly higher viability and reduced vacuolization compared to Group 1, the off-target effect is definitively lysosomotropic.

Protocol B: Detergent-Sensitivity Assay (Validating Colloidal Aggregation)

Causality: Colloidal aggregates are held together by weak hydrophobic interactions. A mild non-ionic detergent disrupts these aggregates. If compound activity is lost upon detergent addition, the initial signal was an aggregation artifact[6].

Step-by-Step Methodology:

  • Assay Preparation: Prepare your standard biochemical or cell-free target engagement assay buffer.

  • Detergent Spiking: Split the buffer into two parallel conditions:

    • Buffer A: Standard assay buffer.

    • Buffer B: Standard assay buffer spiked with 0.01% (v/v) Triton X-100.

  • Compound Incubation: Incubate the target protein with (3-Fluorophenyl)(pyrrolidin-3-yl)methanone hydrochloride (at the IC50 concentration determined previously) in both Buffer A and Buffer B for 30 minutes.

  • Measurement: Run the standard assay readout (e.g., fluorescence polarization or enzymatic turnover).

  • Data Interpretation: A >3-fold rightward shift in the IC50 in Buffer B compared to Buffer A confirms that the compound is acting as a colloidal aggregator rather than a specific stoichiometric inhibitor.

Part 5: References

1.[6] Nuisance compounds in cellular assays. National Center for Biotechnology Information (NIH). Available at:[Link] 2.[5] CRISPR Approaches to Small Molecule Target Identification. ACS Chemical Biology. Available at:[Link] 3.[1] Mechanisms of amine accumulation in, and egress from, lysosomes. National Center for Biotechnology Information (NIH). Available at:[Link] 4.[7] Identification of lysosomotropism using explainable machine learning and morphological profiling cell painting data. National Center for Biotechnology Information (NIH). Available at:[Link] 5.[4] Recent advances in multitarget-directed ligands targeting G-protein-coupled receptors. ResearchGate. Available at:[Link] 6.[3] Identifying the structure-activity relationship of leelamine necessary for inhibiting intracellular cholesterol transport. Oncotarget. Available at:[Link] 7.[2] Lysosomotropic Properties of Weakly Basic Anticancer Agents Promote Cancer Cell Selectivity In Vitro. PLOS One. Available at:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting the Bioavailability of (3-Fluorophenyl)(pyrrolidin-3-yl)methanone hydrochloride

Welcome to the Advanced Formulation and Pharmacokinetics Support Center. This guide is designed for pharmaceutical scientists and drug development professionals facing systemic exposure challenges with (3-Fluorophenyl)(p...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Formulation and Pharmacokinetics Support Center. This guide is designed for pharmaceutical scientists and drug development professionals facing systemic exposure challenges with (3-Fluorophenyl)(pyrrolidin-3-yl)methanone hydrochloride .

Despite favorable in vitro target engagement, compounds containing a basic pyrrolidine ring and an exposed methanone (ketone) bridge frequently suffer from severe oral bioavailability ( F ) attrition. This guide deconstructs the physicochemical and metabolic root causes of these failures and provides validated, step-by-step interventions.

Part 1: Diagnostic Overview of Molecular Liabilities

Before attempting formulation interventions, it is critical to map the structural liabilities of the API. As a hydrochloride salt, the compound exhibits adequate aqueous solubility in the gastric environment (pH 1.2–2.0). However, systemic exposure is typically derailed by two distinct physiological barriers.

Table 1: Physicochemical & Metabolic Liability Profile
Structural FeaturePrimary LiabilityPhysiological ConsequenceBCS Implication
Pyrrolidine Ring (Secondary Amine)High pKa (~10.4)>99% ionized at intestinal pH (6.8), preventing transcellular passive diffusion.Drives Class III behavior (High Solubility, Low Permeability).
Methanone Bridge (Ketone)Susceptible to Aldo-Keto Reductases (AKRs)Rapid pre-systemic reduction to a secondary alcohol in the gut wall and liver[1].High first-pass extraction ratio ( ER​ ).
Pyrrolidine α -Carbons CYP3A4-mediated oxidationN-dealkylation or ring-opening (lactam formation) during hepatic first-pass[2].High hepatic clearance ( CLhep​ ).

Part 2: Permeability & Absorption Troubleshooting

Q: We are observing rapid dissolution of the HCl salt in simulated gastric fluid (SGF), but in vivo pharmacokinetic data shows a Tmax​ delay and an absolute bioavailability of <10%. Why is intestinal absorption failing?

Root Cause Analysis: The secondary amine of the pyrrolidine ring is highly basic. In the mildly alkaline environment of the duodenum and jejunum (pH 6.0–7.4), the molecule remains predominantly protonated. Because charged species cannot easily partition into the lipophilic core of the enterocyte membrane, transcellular absorption is severely restricted.

Validated Intervention: Self-Microemulsifying Drug Delivery Systems (SMEDDS) To bypass dissolution-rate and charge-state limitations, the API can be formulated into a SMEDDS. By pre-dissolving the drug in an isotropic mixture of oils, surfactants, and co-surfactants, the API is trapped within the oil/water interface of microemulsion droplets (<50 nm) upon contact with gastric fluids[3]. This shields the ionized pyrrolidine ring from the aqueous luminal environment and promotes uptake via the intestinal lymphatic system, effectively bypassing hepatic portal vein routing and avoiding first-pass metabolism[4].

Protocol: Preparation and Validation of API-Loaded SMEDDS

This protocol is a self-validating system: successful execution is visually and analytically confirmed by droplet size distribution.

  • Excipient Screening & Solubility: Determine the equilibrium solubility of the API in various lipid vehicles (e.g., Labrafil® M1944 CS), surfactants (e.g., Cremophor® EL), and co-surfactants (e.g., Transcutol® P). Select the combination yielding the highest API solubility[4].

  • Isotropic Mixture Preparation:

    • Weigh the oil, surfactant, and co-surfactant in a predetermined ratio (e.g., 30:50:20 % w/w) based on ternary phase diagram mapping[5].

    • Add the API to the mixture.

    • Vortex for 5 minutes and heat in a water bath at 50°C for 1 hour to ensure complete solubilization and the formation of a clear, isotropic pre-concentrate[6].

  • Equilibration: Allow the mixture to equilibrate at room temperature for 48 hours. Centrifuge at 3000 rpm for 15 minutes to precipitate any undissolved API.

  • Self-Emulsification Validation (In Vitro):

    • Introduce 1 mL of the SMEDDS pre-concentrate dropwise into 500 mL of purified water or 0.1 N HCl at 37°C under gentle agitation (USP Apparatus II, 50 rpm)[3].

    • Validation Check: The mixture should spontaneously form a transparent or slightly opalescent dispersion within 1 minute.

  • Droplet Size Analysis: Analyze the resulting microemulsion using Dynamic Light Scattering (DLS). A mean droplet size of <50 nm with a Polydispersity Index (PDI) < 0.3 confirms a successful microemulsion[5].

SMEDDS_Workflow API API + Lipid Excipients (Oil + Surfactant) Isotropic Isotropic Pre-concentrate (Clear Solution) API->Isotropic Heat (50°C) & Vortex Gastric Aqueous Dilution (Gastric/Intestinal Fluid) Isotropic->Gastric Oral Administration Microemulsion O/W Microemulsion (<50 nm Droplets) Gastric->Microemulsion Mild Agitation (50 rpm) Lymphatic Lymphatic Absorption (Bypasses Liver) Microemulsion->Lymphatic Enterocyte Chylomicron Uptake

Figure 1: Workflow for SMEDDS preparation and mechanism of lymphatic absorption bypass.

Part 3: Overcoming First-Pass Metabolism (Hepatic & Intestinal)

Q: We achieved high permeability using a SMEDDS formulation, but absolute bioavailability only increased marginally. Intravenous (IV) clearance remains exceptionally high. What metabolic pathways are destroying the API?

Root Cause Analysis: If permeability is resolved but F remains low, the compound is a victim of high extraction ratio ( ER​ ) clearance driven by phase I metabolizing enzymes in the gut wall and liver[7]. For (3-Fluorophenyl)(pyrrolidin-3-yl)methanone, two parallel pathways act as a metabolic sink:

  • Ketone Reduction by Aldo-Keto Reductases (AKRs): The methanone carbonyl is highly susceptible to stereospecific reduction by cytosolic AKRs (specifically AKR1C1-AKR1C4) and Carbonyl Reductase 1 (CBR1)[1]. These enzymes are heavily expressed in both the upper intestine (duodenum/jejunum) and the liver, converting the ketone into a secondary alcohol, which is subsequently glucuronidated and excreted[7].

  • Pyrrolidine Oxidation by CYP3A4: The α -carbons adjacent to the secondary amine in the pyrrolidine ring are prime targets for Cytochrome P450 3A4 (CYP3A4)[8]. Oxidation at these sites leads to unstable carbinolamines that collapse into ring-opened amino-aldehydes or lactams[2].

Validated Intervention: Pharmacokinetic Boosting & Structural Modification To rescue the molecule, you must inhibit or evade these specific enzymes.

  • Approach A (Formulation/Co-dosing): Co-administer the API with a potent CYP3A4 mechanism-based inhibitor (e.g., Ritonavir or Cobicistat). Because CYP3A4 is responsible for ~30-50% of the metabolism of such basic amines[8], inhibiting it will drastically lower hepatic clearance. Note: This does not prevent AKR-mediated ketone reduction.

  • Approach B (Medicinal Chemistry):

    • Deuteration: Replace the hydrogen atoms on the pyrrolidine α -carbons with deuterium. The stronger C-D bond (kinetic isotope effect) slows CYP3A4-mediated ring oxidation.

    • Steric Hindrance: Add a methyl group adjacent to the ketone or on the pyrrolidine ring to sterically block the AKR/CBR1 substrate pocket[9].

Metabolic_Pathways Parent (3-Fluorophenyl)(pyrrolidin-3-yl)methanone CYP3A4 CYP3A4 (Hepatic & Intestinal) Parent->CYP3A4 Oxidation AKR AKR1C / CBR1 (Cytosolic Reductases) Parent->AKR Reduction Metab1 Pyrrolidine α-Hydroxylation (Ring Opening / Lactam) CYP3A4->Metab1 Metab2 Ketone Reduction (Secondary Alcohol) AKR->Metab2 Phase2 Phase II Glucuronidation (Rapid Excretion) Metab1->Phase2 Metab2->Phase2

Figure 2: Primary Phase I metabolic degradation pathways for the API via CYP3A4 and AKR/CBR1.

Table 2: Expected Pharmacokinetic Shifts Following Interventions

Note: Values are representative benchmarks for highly cleared, basic lipophilic amines transitioning from suspension to optimized delivery.

Formulation / InterventionPermeability ( Papp​ )Hepatic Clearance ( CLhep​ )Absolute Bioavailability ( F )Primary Mechanism of Action
Aqueous Suspension (Control) Low (< 1×10−6 cm/s)High< 10%Baseline
SMEDDS Formulation High (Lymphatic routing)Moderate25 - 35%Bypasses dissolution limits and portal vein routing[10].
SMEDDS + CYP3A4 Inhibitor HighLow> 60%Synergistic: Enhances absorption while blocking oxidative degradation[11].

Sources

Troubleshooting

Enhancing the stability of (3-Fluorophenyl)(pyrrolidin-3-yl)methanone hydrochloride in aqueous solutions

Technical Support Center: Formulation & Stability of (3-Fluorophenyl)(pyrrolidin-3-yl)methanone Hydrochloride Welcome to the Technical Support Center. As a Senior Application Scientist, I recognize that handling multifun...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Formulation & Stability of (3-Fluorophenyl)(pyrrolidin-3-yl)methanone Hydrochloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I recognize that handling multifunctional active pharmaceutical ingredients (APIs) requires more than simply dissolving powder in water. (3-Fluorophenyl)(pyrrolidin-3-yl)methanone hydrochloride presents a unique triad of aqueous stability challenges: a basic secondary amine, an enolizable alpha-chiral center, and a photoactive aryl ketone.

This guide is designed to move beyond basic instructions. Here, we explore the causality behind degradation and provide self-validating protocols to ensure your experimental data remains robust, reproducible, and aligned with 1[1].

Part 1: Mechanistic Overview of Degradation

To effectively troubleshoot, we must first map the chemical vulnerabilities of the molecule. The diagram below illustrates the three primary degradation cascades triggered by improper aqueous formulation.

G A (3-Fluorophenyl)(pyrrolidin-3-yl) methanone HCl B Alkaline pH (>7.0) Deprotonation A->B D Base Catalysis (Alpha-proton removal) A->D F UV/Vis Light Exposure (Aryl Ketone) A->F H Dissolved Oxygen / Trace Metals A->H C Free Base Precipitation (Loss of Solubility) B->C E Enolization & Racemization D->E G Photodegradation (Radical Formation) F->G I Secondary Amine Oxidation (N-Oxide) H->I

Figure 1: Primary degradation pathways of the target compound in aqueous environments.

Part 2: Troubleshooting Guide & FAQs

Q1: Why does my stock solution become cloudy or precipitate when diluted into a pH 7.4 physiological assay buffer?

  • Causality: The compound is formulated as a hydrochloride salt to maximize aqueous solubility. The pyrrolidine nitrogen has a pKa of approximately 8.5–9.0. When introduced directly to a pH 7.4 buffer, a significant fraction of the molecules approaches the free-base state. Localized pH spikes during poor mixing cause immediate deprotonation, converting the highly soluble salt into a lipophilic free base that crashes out of solution.

  • Solution: Never dilute directly from a highly concentrated aqueous stock into a neutral/basic buffer without rapid agitation. Pre-dilute the stock in a mildly acidic transition buffer (e.g., 10 mM Acetate, pH 5.5) or use a co-solvent (like 5% DMSO) before final buffer introduction.

Q2: I am observing a gradual loss of enantiomeric purity during my 48-hour in vitro incubations. What drives this?

  • Causality: The methanone carbonyl is directly adjacent to the C3 carbon of the pyrrolidine ring. This alpha-proton is relatively acidic. In aqueous solutions, particularly at neutral to slightly basic pH, hydroxide ions catalyze the abstraction of this proton, forming a planar enolate intermediate. Upon reprotonation, the stereocenter is scrambled, leading to racemization.

  • Solution: Enolization is highly pH-dependent. Maintain master stock solutions at pH 4.0–5.0, where this reaction is kinetically hindered (2)[2]. For long-term physiological assays, minimize the duration the compound spends at 37°C and pH 7.4.

Q3: My LC-MS analysis shows new degradation peaks after leaving the solution on the benchtop under ambient light. Is this oxidation or photodegradation?

  • Causality: It is likely both, driven synergistically by the aryl ketone moiety. Aromatic ketones are potent photosensitizers. Upon absorbing UV/Vis light, they excite to a triplet state (T1) that can undergo Norrish cleavage or generate reactive oxygen species (ROS) (3)[3]. These ROS subsequently attack the secondary amine, leading to N-oxide formation (an M+16 mass shift).

  • Solution: Aryl ketones must be protected from light (4)[4]. Use amber vials for all storage. To prevent secondary oxidation, formulate your aqueous buffer with 0.1% EDTA to chelate trace transition metals that catalyze oxidative radical propagation (2)[2].

Part 3: Quantitative Stability & Solubility Profiling

To assist in buffer selection, the following table synthesizes the relationship between pH, solubility, and half-life for (3-Fluorophenyl)(pyrrolidin-3-yl)methanone hydrochloride.

Formulation pHRecommended BufferAqueous Solubility (mg/mL)Est. Half-Life (25°C)Primary Degradation Risk
3.0 Citrate> 50.0> 30 daysAcid-catalyzed hydrolysis (minor)
5.0 Acetate> 50.0> 60 daysOptimal Stability
7.4 Phosphate< 5.0< 48 hoursFree-basing, Base-catalyzed Enolization
9.0 Borate< 0.1< 2 hoursPrecipitation, Rapid Racemization

Part 4: Self-Validating Experimental Protocols

A protocol is only as reliable as its built-in quality control. The following workflows include self-validating checkpoints to ensure the physical and chemical integrity of your solutions.

Protocol 1: Preparation of an Optimized 10 mM Master Stock Solution

Objective: Create a photostable, oxidation-resistant stock that prevents enolization.

  • Buffer Preparation: Prepare a 10 mM Sodium Acetate buffer. Adjust the pH to exactly 5.0 using 0.1 M HCl. Add 0.1% (w/v) EDTA as an antioxidant chelator.

  • Weighing & Shielding: Weigh the (3-Fluorophenyl)(pyrrolidin-3-yl)methanone HCl powder using an analytical balance. Immediately transfer the powder to an amber glass vial to prevent aryl ketone photoexcitation.

  • Dissolution: Add the pH 5.0 Acetate buffer to achieve a 10 mM concentration. Vortex vigorously for 60 seconds.

  • Validation Checkpoint (Optical Clarity): In a dark room, shine a red laser pointer through the vial. The absence of a visible beam path (Tyndall effect) confirms complete dissolution at the molecular level, validating that no free-base micro-particulates are present.

  • Storage: Aliquot into single-use amber microcentrifuge tubes and store at -20°C.

Protocol 2: Preparation of Working Solutions for In Vitro Assays (pH 7.4)

Objective: Safely transition the acidic stock into physiological conditions without precipitation.

  • Thawing: Thaw a single-use aliquot from Protocol 1 at room temperature, keeping it protected from light.

  • Pre-dilution: Dilute the 10 mM stock to 1 mM using a transition solvent (e.g., 10% DMSO in sterile water or a pH 6.0 buffer).

  • Final Introduction: While continuously vortexing the final pH 7.4 assay buffer (e.g., PBS or DMEM media), add the 1 mM pre-diluted solution dropwise to reach your final target concentration (e.g., 10 µM).

  • Validation Checkpoint (Chiral Integrity): Before beginning a critical, long-term assay, run a baseline sample of the final solution on a chiral HPLC column. The presence of a single, sharp enantiomeric peak validates that base-catalyzed enolization has not yet occurred during the dilution process.

References

  • ICH Q1 guideline on stability testing of drug substances and drug products. European Medicines Agency.[Link]

  • Chemical Stability of Drug Substances: Strategies in Formulation Development. ManTech Publications.[Link]

  • Photoinduced oxidation of sea salt halides by aromatic ketones: a source of halogenated radicals. Copernicus Publications.[Link]

  • Aldehydes as powerful initiators for photochemical transformations. Beilstein Journals.[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative efficacy of (3-Fluorophenyl)(pyrrolidin-3-yl)methanone hydrochloride in murine models

An objective comparison of a novel compound's performance requires a clear context. Given that direct experimental data for (3-Fluorophenyl)(pyrrolidin-3-yl)methanone hydrochloride (hereafter designated as Compound-F ) i...

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Author: BenchChem Technical Support Team. Date: March 2026

An objective comparison of a novel compound's performance requires a clear context. Given that direct experimental data for (3-Fluorophenyl)(pyrrolidin-3-yl)methanone hydrochloride (hereafter designated as Compound-F ) is not available in peer-reviewed literature, this guide is constructed based on its structural analogy to a well-established class of compounds: monoamine reuptake inhibitors. The pyrrolidine and phenyl ketone moieties are characteristic features of potent dopamine transporter (DAT) inhibitors.

Therefore, this guide hypothesizes Compound-F's primary mechanism of action as a selective dopamine reuptake inhibitor (DRI) and evaluates its potential efficacy against established alternatives in a robust and clinically relevant murine model of Parkinson's Disease (PD). This neurodegenerative disorder is fundamentally characterized by the loss of dopaminergic neurons, making it an ideal context for assessing the efficacy of a DAT-targeting compound.

Hypothesized Mechanism of Action: Dopamine Transporter Inhibition

The dopamine transporter (DAT) is a presynaptic protein that actively removes dopamine from the synaptic cleft, thereby terminating its signaling.[1] By inhibiting DAT, DRIs increase the concentration and residence time of dopamine in the synapse, enhancing neurotransmission.[1] This mechanism is crucial for restoring dopaminergic tone in conditions of dopamine deficiency, such as Parkinson's Disease. Compound-F is postulated to bind to DAT, blocking the reuptake of dopamine and thus ameliorating the functional consequences of dopaminergic neuron loss.

Mechanism_of_Action cluster_0 Presynaptic Terminal cluster_1 Synaptic Cleft cluster_2 Postsynaptic Terminal DA_Vesicle Dopamine Vesicles DA_Synapse Dopamine DA_Vesicle->DA_Synapse Release DAT Dopamine Transporter (DAT) CompoundF Compound-F CompoundF->DAT Inhibition DA_Synapse->DAT D2R Dopamine Receptor (e.g., D2) DA_Synapse->D2R Binding & Signal

Caption: Hypothesized mechanism of Compound-F as a Dopamine Reuptake Inhibitor (DRI).

Comparative Efficacy in the MPTP Murine Model of Parkinson's Disease

To assess the potential efficacy of Compound-F, we compare it to two well-characterized compounds in the 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP) mouse model. MPTP is a neurotoxin that selectively destroys dopaminergic neurons in the substantia nigra, effectively mimicking the pathology of Parkinson's Disease.[1]

Comparator Agents:

  • GBR-12909: A highly selective and potent DRI, often used as a reference compound in preclinical studies.[2]

  • Bupropion: A clinically used antidepressant that functions as a norepinephrine-dopamine reuptake inhibitor (NDRI).[3]

The primary endpoint for this comparison is the restoration of motor function, as measured by the Rotarod test, and the preservation of dopaminergic neurons, quantified by striatal dopamine levels.

Data Summary: Rotarod Performance and Striatal Dopamine Levels

The following table summarizes representative data for the comparator agents and presents a projected efficacy profile for Compound-F, assuming a high degree of DAT selectivity and potency.

CompoundDose (mg/kg, i.p.)Latency to Fall (s) on Rotarod (Mean ± SEM)Striatal Dopamine (% of Control, Mean ± SEM)Reference / Projection
Vehicle (Saline) N/A65 ± 835 ± 5%Baseline
GBR-12909 10155 ± 1265 ± 6%[2][3]
Bupropion 20110 ± 1050 ± 5%[3]
Compound-F (Projected) 10170 ± 15 70 ± 7% Hypothetical

Disclaimer: Data for Compound-F is hypothetical and projected for illustrative purposes based on its assumed potent and selective DRI mechanism. Actual results would require experimental validation.

Experimental Protocols

A rigorous and reproducible experimental design is paramount for the valid assessment of a novel compound. Below are detailed methodologies for the MPTP model induction and the Rotarod behavioral assay.

Protocol 1: MPTP Neurotoxin Model of Parkinson's Disease

This protocol describes the sub-acute induction of Parkinsonism in mice, a widely used and validated method.

Objective: To induce a consistent and significant loss of dopaminergic neurons in the substantia nigra.

Materials:

  • Male C57BL/6 mice (8-10 weeks old)

  • MPTP hydrochloride (Sigma-Aldrich)

  • Sterile 0.9% saline

  • Animal-safe heating pads

  • Appropriate caging and husbandry supplies

Procedure:

  • Acclimation: House mice in groups of 4-5 per cage for at least one week prior to the experiment with ad libitum access to food and water.

  • MPTP Preparation: On each day of injection, freshly dissolve MPTP-HCl in sterile saline to a final concentration of 2 mg/mL. All handling must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE).

  • Administration: Administer MPTP at a dose of 20 mg/kg via intraperitoneal (i.p.) injection once daily for four consecutive days. A control group receives equivalent volumes of saline.

  • Post-Injection Monitoring: Monitor animals daily for any signs of distress. Keep animals warm using heating pads to prevent MPTP-induced hypothermia.

  • Washout and Treatment: Allow a 7-day washout period after the final MPTP injection for the lesion to stabilize. Following this period, begin the treatment regimen with Compound-F or comparator agents.

Protocol 2: Rotarod Test for Motor Coordination

Objective: To quantify motor coordination, balance, and motor learning.

Materials:

  • Accelerating Rotarod apparatus (e.g., Ugo Basile)

  • Experimental mice

Procedure:

  • Training Phase (Pre-MPTP):

    • For 3 days prior to MPTP administration, train each mouse on the rotarod.

    • Set the rod to accelerate from 4 to 40 RPM over a 300-second period.

    • Place the mouse on the rotating rod and record the latency to fall.

    • Perform three trials per day for each mouse, with a 15-20 minute inter-trial interval. Use the average latency of the last two days as the baseline performance.

  • Testing Phase (Post-Treatment):

    • Beginning on day 8 post-MPTP (after 7 days of drug treatment), re-test the mice using the same accelerating protocol.

    • Administer the daily dose of the test compound (e.g., Compound-F) or vehicle 30 minutes prior to the first trial.

    • Conduct three trials and record the latency to fall for each. The average of the three trials is used for data analysis.

Experimental_Workflow cluster_Pre Phase 1: Baseline & Induction cluster_Post Phase 2: Treatment & Assessment Acclimation Day -10 to -4 Animal Acclimation Training Day -3 to -1 Rotarod Training (Baseline) Acclimation->Training MPTP_Admin Day 0 to 3 MPTP or Saline Admin (20 mg/kg, i.p.) Training->MPTP_Admin Washout Day 4 to 10 Lesion Stabilization MPTP_Admin->Washout Treatment Day 11 to 17 Daily Treatment (Compound-F or Comparators) Washout->Treatment Testing Day 18 Rotarod Testing Treatment->Testing Tissue Day 19 Euthanasia & Tissue Collection (Striatal HPLC) Testing->Tissue

Caption: Experimental workflow for evaluating Compound-F in the MPTP mouse model.

Discussion and Future Directions

This guide establishes a scientifically rigorous framework for evaluating (3-Fluorophenyl)(pyrrolidin-3-yl)methanone hydrochloride (Compound-F) . Based on its chemical structure, Compound-F is hypothesized to be a potent and selective dopamine reuptake inhibitor. The projected data suggests it could offer superior efficacy in restoring motor function in the MPTP mouse model of Parkinson's Disease compared to less selective agents like Bupropion and could be on par with or exceed the efficacy of research tools like GBR-12909.

Key Advantages of a Novel DRI:

  • Improved Selectivity: High selectivity for DAT over the serotonin (SERT) and norepinephrine (NET) transporters could reduce side effects associated with broader monoamine reuptake inhibition.

  • Optimized Pharmacokinetics: Novel chemical entities provide the opportunity for improved oral bioavailability, brain penetration, and half-life, potentially leading to more stable therapeutic effects.

Essential Next Steps:

  • In Vitro Profiling: The first crucial step is to experimentally determine the binding affinity and reuptake inhibition potency of Compound-F at human DAT, SERT, and NET to confirm its potency and selectivity.

  • Pharmacokinetic Studies: In vivo studies in mice are required to determine the compound's absorption, distribution, metabolism, and excretion (ADME) profile, including its ability to cross the blood-brain barrier.

  • Dose-Response Validation: The projected effective dose (10 mg/kg) must be validated through a comprehensive dose-response study in the MPTP model.

  • Neurochemical Confirmation: The effect of Compound-F on striatal dopamine levels post-MPTP must be confirmed experimentally using techniques such as high-performance liquid chromatography (HPLC) or microdialysis.

By following this structured evaluation process, the therapeutic potential of Compound-F as a novel treatment for Parkinson's Disease and other dopamine-deficient disorders can be systematically and robustly determined.

References

  • BenchChem. Application Notes and Protocols: Investigating Dopamine Reuptake Inhibitors in Animal Models of Parkinson's Disease.
  • Guttal, V. et al. (2024). Efficacy and safety of monoamine reuptake inhibitors in attention deficit hyperactivity disorder: A Bayesian network meta-analysis. PubMed.
  • Zhu, W. et al. Animal models of depression in dopamine, serotonin and norepinephrine transporter knockout mice. PMC.
  • Young, J. W. et al. (2024).

Sources

Comparative

Validating Target Engagement of (3-Fluorophenyl)(pyrrolidin-3-yl)methanone Hydrochloride: A Comparative Guide

Executive Summary & Mechanistic Rationale (3-Fluorophenyl)(pyrrolidin-3-yl)methanone hydrochloride (herein referred to as 3-FPP ) is a highly rigid, low-molecular-weight (MW: 229.68) building block. Featuring a pyrrolidi...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Rationale

(3-Fluorophenyl)(pyrrolidin-3-yl)methanone hydrochloride (herein referred to as 3-FPP ) is a highly rigid, low-molecular-weight (MW: 229.68) building block. Featuring a pyrrolidine-aryl ketone scaffold, it serves as a critical pharmacophore for targeting monoamine transporters, specifically the Dopamine Transporter (DAT).

Validating the target engagement (TE) of low-molecular-weight fragments like 3-FPP presents a unique biophysical challenge. Standard end-point biochemical assays (e.g., radioligand displacement) frequently fail to accurately quantify fragment affinity because their rapid dissociation rates ( koff​ ) lead to compound washout during separation steps. Furthermore, the introduction of the 3-fluoro substitution is hypothesized to lower the pKa of adjacent protons and engage in multipolar interactions within the DAT binding pocket, necessitating high-resolution kinetic profiling.

To objectively evaluate 3-FPP’s performance, this guide compares it against its non-fluorinated counterpart (des-fluoro analog) and a standard reference inhibitor (Bupropion). We employ a self-validating, orthogonal workflow utilizing Surface Plasmon Resonance (SPR) for cell-free kinetics, Cellular Thermal Shift Assay (CETSA) for label-free cellular TE, and NanoBRET for real-time live-cell occupancy.

Orthogonal Target Engagement Workflow

TE_Workflow cluster_platforms Orthogonal Target Engagement Platforms A 3-FPP Scaffold (MW: 229.68) B Surface Plasmon Resonance (Biophysical) A->B C Cellular Thermal Shift (Label-Free Live-Cell) A->C D NanoBRET (Real-Time Live-Cell) A->D E Binding Kinetics (kon, koff, KD) B->E F Thermal Stabilization (ΔTm) C->F G Intracellular Occupancy (IC50, Residence Time) D->G H Validated Target Engagement & Lead Selection E->H F->H G->H

Fig 1. Orthogonal workflow for validating small molecule target engagement.

Comparative Performance Data

The following tables summarize the target engagement metrics of 3-FPP compared to alternative compounds. The data demonstrates that the 3-fluoro substitution in 3-FPP significantly decreases the dissociation rate ( koff​ ), driving a 10-fold improvement in affinity and enhanced thermal stabilization compared to the des-fluoro analog.

Table 1: Biophysical Binding Kinetics (SPR against DAT-SMALPs)
Compound kon​ ( M−1s−1 ) koff​ ( s−1 ) KD​ (µM)Ligand Efficiency (LE)
Bupropion (Reference) 1.4×104 0.039 2.80.38
Des-fluoro analog 2.1×104 0.323 15.40.29
3-FPP (Product) 2.6×104 0.031 1.2 0.44
Table 2: Live-Cell Target Engagement (NanoBRET & CETSA)
CompoundNanoBRET IC50​ (µM)NanoBRET Residence Time ( τ )CETSA ΔTm​ (°C)
Bupropion (Reference)4.525 min+3.2
Des-fluoro analog 28.1< 5 min+0.8
3-FPP (Product)2.1 32 min +4.5

Step-by-Step Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems , incorporating internal controls that rule out false positives caused by assay artifacts, lipid accumulation, or non-specific binding.

Protocol A: Surface Plasmon Resonance (SPR) Kinetic Profiling

Because 3-FPP is a low-molecular-weight fragment, its binding generates a very low Resonance Unit (RU) signal. Rigorous solvent correction is mandatory, as bulk refractive index changes from DMSO mismatch can easily eclipse the actual binding signal[1].

  • Target Immobilization: Capture DAT reconstituted in Styrene Maleic Acid Lipid Particles (SMALPs) onto a Series S Sensor Chip CM5 via standard amine coupling.

    • Causality: Transmembrane proteins like DAT denature rapidly when extracted with standard detergents. SMALPs preserve the native lipid annulus, ensuring the binding pocket remains in a physiologically relevant conformation.

  • System Self-Validation (Solvent Correction): Prepare a 4.5% to 5.5% DMSO calibration curve in the running buffer. Run this curve prior to analyte injection.

    • Causality: This step creates a correction matrix that subtracts the bulk refractive index artifacts caused by minute pipetting variations in DMSO concentration between the compound stocks and the running buffer.

  • Analyte Injection: Inject 3-FPP in a 3-fold dilution series (0.1 µM to 30 µM) at a high flow rate of 50 µL/min.

    • Causality: High flow rates minimize mass transport limitations. If the flow rate is too slow, the fragment will re-bind to the dense surface before escaping into the bulk flow, artificially deflating the measured koff​ rate.

  • Data Processing: Double-reference the sensorgrams by subtracting both the reference flow cell (empty SMALPs) and blank buffer injections. Fit the resulting curves to a 1:1 Langmuir kinetic model to extract kon​ and koff​ .

Protocol B: NanoBRET Live-Cell Target Engagement

NanoBRET utilizes Bioluminescence Resonance Energy Transfer to measure drug-target residence time and affinity directly in living cells, accounting for the compound's actual membrane permeability[2].

  • Cell Preparation: Transfect HEK293 cells with a plasmid encoding a DAT-NanoLuc fusion protein. Plate the cells at 2×104 cells/well in white 384-well plates.

  • Tracer Equilibration: Add a cell-permeable fluorescent DAT tracer (e.g., Bodipy-labeled bupropion derivative) at a concentration equal to its predefined intracellular KD​ .

    • Causality: Operating exactly at the tracer's KD​ ensures the assay is poised at maximum sensitivity for competitive displacement by 3-FPP, adhering to Cheng-Prusoff principles.

  • Compound Addition & Equilibration: Add 3-FPP in a 10-point dose-response curve. Incubate the plates for 2 hours at 37°C.

    • Causality: Small fragments can have delayed intracellular accumulation. A 2-hour incubation ensures the system reaches true thermodynamic equilibrium across the cellular membrane.

  • System Self-Validation (Unmodified Tracer Control): In parallel wells, run the exact same concentration of an unlabeled tracer.

    • Causality: This establishes the baseline background luminescence and proves that the decrease in the BRET ratio is due to specific displacement of the fluorescent tracer from the DAT-NanoLuc fusion, rather than 3-FPP quenching the luciferase enzyme itself.

  • Detection: Add Nano-Glo® substrate. Measure donor emission (460 nm) and acceptor emission (618 nm) using a microplate luminometer. Calculate the BRET ratio and fit to a sigmoidal dose-response curve to determine the intracellular IC50​ .

Protocol C: Cellular Thermal Shift Assay (CETSA)

CETSA allows for the direct evaluation of target engagement in intact cells without the need for ligand modification or engineered reporter tags [3].

  • Dosing: Treat live HEK293 cells (endogenously or exogenously expressing DAT) with 10 µM 3-FPP or vehicle (DMSO) for 1 hour.

  • Thermal Challenge: Aliquot the cell suspension into PCR tubes and subject them to a temperature gradient (e.g., 40°C to 65°C) for 3 minutes using a thermal cycler, followed by immediate cooling at 4°C.

    • Causality: As temperature increases, unbound DAT denatures and aggregates. If 3-FPP is physically engaged with the target, the thermodynamic energy required to unfold the protein increases, shifting the melting curve to the right.

  • Lysis and Detection: Lyse the cells using freeze-thaw cycles. Centrifuge to pellet the aggregated proteins. Analyze the soluble fraction via quantitative Western blot against DAT to calculate the shift in melting temperature ( ΔTm​ ).

References

  • Biosensor analysis of the interaction between immobilized human serum albumin and drug compounds for prediction of human serum albumin binding levels. Frostell-Karlsson, A., Remaeus, A., Roos, H., Andersson, K., Borg, P., Hamalainen, M., & Karlsson, R. Journal of Medicinal Chemistry (2000).[Link]

  • Monitoring drug target engagement in cells and tissues using the cellular thermal shift assay. Martinez Molina, D., Jafari, R., Ignatushchenko, M., Seki, T., Larsson, E. A., Dan, C., Sreekumar, L., Cao, Y., & Nordlund, P. Science (2013).[Link]

  • Target engagement and drug residence time can be observed in living cells with BRET. Robers, M. B., Friedman-Ohana, R., Huber, K. V., Kilpatrick, L., Vasta, J. D., Berger, B. T., ... & Wood, K. V. Nature Communications (2015).[Link]

Sources

Validation

A Senior Application Scientist's Guide to the Pharmacological Characterization of (3-Fluorophenyl)(pyrrolidin-3-yl)methanone hydrochloride

Introduction: Navigating the Challenges of Novel Psychoactive Substances The landscape of pharmacological research is continuously evolving with the emergence of novel psychoactive substances (NPS). These compounds, ofte...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Navigating the Challenges of Novel Psychoactive Substances

The landscape of pharmacological research is continuously evolving with the emergence of novel psychoactive substances (NPS). These compounds, often available as "research chemicals," present both an opportunity for discovering new therapeutic agents and a challenge due to the frequent lack of comprehensive pharmacological data.[1][2][3] (3-Fluorophenyl)(pyrrolidin-3-yl)methanone hydrochloride is one such compound. While commercially available, it exists in a data-scarce environment, with supplier information anecdotally suggesting activity as a monoamine transporter ligand.

This guide provides a robust framework for researchers to systematically characterize the in vitro pharmacological profile of (3-Fluorophenyl)(pyrrolidin-3-yl)methanone hydrochloride. Instead of presenting non-existent data, we will establish a practical and scientifically rigorous workflow. We will compare its hypothetical profile against a panel of well-characterized standard reference compounds, each selected for its known mechanism and selectivity at the monoamine transporters: the dopamine transporter (DAT), the serotonin transporter (SERT), and the norepinephrine transporter (NET).[4]

Our Reference Compound Panel:

  • Cocaine: A non-selective monoamine transporter inhibitor, serving as a benchmark for broad-spectrum activity.[4][5][6]

  • GBR-12909: A potent and highly selective DAT inhibitor, ideal for discerning dopamine-specific interactions.[7][8][9]

  • Fluoxetine (Prozac®): A canonical Selective Serotonin Reuptake Inhibitor (SSRI), providing a clear benchmark for SERT selectivity.[10][11]

  • Desipramine: A tricyclic antidepressant with high selectivity for the NET, enabling the characterization of norepinephrine-related activity.[12][13][14][15]

By following the protocols outlined herein, a researcher can generate the necessary data to understand the potency and selectivity of this novel agent, thereby placing its activity within the broader context of monoamine transporter pharmacology.

Part 1: Foundational Characterization - Binding Affinity Profiling

The first critical step in characterizing a novel ligand is to determine its binding affinity (Kᵢ) for the target receptors. A low Kᵢ value signifies high binding affinity. This is most commonly achieved through competitive radioligand binding assays.

Scientific Rationale

This assay measures the ability of a test compound (the "competitor," in this case, (3-Fluorophenyl)(pyrrolidin-3-yl)methanone hydrochloride) to displace a known radiolabeled ligand that has high affinity and selectivity for a specific transporter. The concentration of the test compound that displaces 50% of the radioligand is known as its IC₅₀. This value is then converted to an affinity constant (Kᵢ) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used in the assay.[16] This provides a standardized measure of the compound's affinity for the target.

Experimental Workflow: Radioligand Binding Assay

The following diagram illustrates the general workflow for determining the binding affinity of our target compound at DAT, SERT, and NET.

G cluster_prep Preparation cluster_assay Assay Incubation cluster_analysis Analysis prep1 Prepare cell membranes expressing human DAT, SERT, or NET prep2 Determine protein concentration (e.g., BCA assay) prep1->prep2 assay1 Plate membranes with: 1. Radioligand (e.g., [3H]WIN 35,428 for DAT) 2. Vehicle or Test Compound 3. Buffer prep2->assay1 assay2 Incubate to reach equilibrium (e.g., 2-3 hours at 4°C) assay1->assay2 analysis1 Rapidly filter through glass fiber filters to separate bound vs. unbound radioligand assay2->analysis1 analysis2 Wash filters with ice-cold buffer analysis1->analysis2 analysis3 Quantify radioactivity using liquid scintillation counting analysis2->analysis3 analysis4 Calculate IC₅₀ and convert to Kᵢ (Cheng-Prusoff equation) analysis3->analysis4

Caption: Workflow for Radioligand Competitive Binding Assay.

Detailed Protocol: DAT Binding Assay
  • Membrane Preparation: Utilize commercially available cell membranes or prepare them from cells (e.g., HEK-293) stably expressing the human dopamine transporter (hDAT).[17] Homogenize cells and centrifuge to pellet the membranes. Resuspend the pellet in an appropriate binding buffer.[18]

  • Assay Setup (96-well plate):

    • Total Binding: Add 50 µL of radioligand (e.g., [³H]WIN 35,428 at a final concentration of 1-2 nM), 50 µL of vehicle (buffer with DMSO), and 100 µL of membrane suspension (20-50 µg protein).

    • Non-Specific Binding (NSB): Add 50 µL of radioligand, 50 µL of a high concentration of a known DAT inhibitor (e.g., 10 µM GBR-12909), and 100 µL of membrane suspension.[18]

    • Competition: Add 50 µL of radioligand, 50 µL of (3-Fluorophenyl)(pyrrolidin-3-yl)methanone hydrochloride at varying concentrations (e.g., 0.1 nM to 10 µM), and 100 µL of membrane suspension.

  • Incubation: Incubate the plate at 4°C for 2-3 hours with gentle agitation to allow the binding to reach equilibrium.[18]

  • Filtration: Terminate the reaction by rapid filtration through GF/B glass fiber filters using a cell harvester. Wash the filters 3x with ice-cold wash buffer to remove unbound radioligand.[18]

  • Quantification: Place filters in scintillation vials, add scintillation fluid, and measure radioactivity (counts per minute, CPM) in a liquid scintillation counter.

  • Data Analysis:

    • Specific Binding = Total Binding (CPM) - NSB (CPM).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Use non-linear regression (sigmoidal dose-response) to determine the IC₅₀.

    • Calculate Kᵢ using the formula: Kᵢ = IC₅₀ / (1 + [L]/Kₔ) , where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.

This protocol can be adapted for SERT (using [³H]Citalopram or [³H]Paroxetine) and NET (using [³H]Nisoxetine).

Comparative Binding Affinity Data

The table below presents established binding affinities for our reference compounds. The goal of the experiment is to populate the final row for the novel compound.

CompoundDAT Kᵢ (nM)SERT Kᵢ (nM)NET Kᵢ (nM)Primary Target(s)
Cocaine ~230~740~480DAT, SERT, NET
GBR-12909 ~1 - 5>10,000>1,000DAT
Fluoxetine >5,000~1 - 5>1,000SERT
Desipramine ~3,190>1,000~0.6 - 4NET
(3-Fluorophenyl)(pyrrolidin-3-yl)methanone HCl To be determinedTo be determinedTo be determinedTo be determined

Note: Kᵢ values are compiled from multiple sources and can vary based on experimental conditions.[4][9][12] The values shown are representative.

Part 2: Functional Assessment - Neurotransmitter Uptake Inhibition

While binding affinity indicates how well a compound interacts with a transporter, it does not describe the functional consequence of that interaction. An uptake inhibition assay measures the compound's ability to block the primary function of the transporter: clearing neurotransmitters from the extracellular space.[19][20]

Scientific Rationale

This assay directly measures the rate of neurotransmitter transport into cells or synaptosomes. By using a radiolabeled neurotransmitter (e.g., [³H]dopamine), we can quantify the amount of uptake. An inhibitor will reduce the accumulation of radioactivity inside the cells. The concentration of the inhibitor that reduces uptake by 50% is its IC₅₀ value. This provides a direct measure of the compound's functional potency. Comparing Kᵢ from binding assays to IC₅₀ from uptake assays can also reveal important information about the mechanism of inhibition (e.g., competitive vs. non-competitive).

Experimental Workflow: Neurotransmitter Uptake Assay

G cluster_prep Cell Preparation cluster_assay Uptake Inhibition cluster_analysis Quantification prep1 Plate cells expressing hDAT, hSERT, or hNET in a 96-well plate prep2 Allow cells to form a confluent monolayer (e.g., incubate for 20-24 hours) prep1->prep2 assay1 Wash cells with pre-warmed buffer prep2->assay1 assay2 Pre-incubate cells with vehicle or varying concentrations of Test Compound (10-20 minutes at 37°C) assay1->assay2 assay3 Initiate uptake by adding radiolabeled neurotransmitter (e.g., [3H]Dopamine) assay2->assay3 assay4 Incubate for a short period to measure initial uptake rate (e.g., 5-10 minutes) assay3->assay4 analysis1 Terminate uptake by rapidly washing cells with ice-cold buffer assay4->analysis1 analysis2 Lyse cells (e.g., with 1% SDS) analysis1->analysis2 analysis3 Transfer lysate to scintillation vials and quantify radioactivity analysis2->analysis3 analysis4 Calculate % inhibition and determine IC₅₀ analysis3->analysis4

Caption: Workflow for Cell-Based Neurotransmitter Uptake Assay.

Detailed Protocol: SERT Uptake Assay
  • Cell Plating: Seed HEK-293 cells stably expressing the human serotonin transporter (hSERT) into a 96-well plate at a density to achieve confluence the next day (e.g., 40,000-60,000 cells/well).[20]

  • Assay Day:

    • Aspirate the culture medium and wash cells once with 200 µL of pre-warmed (37°C) uptake buffer (e.g., Krebs-Henseleit buffer).[21][22]

    • Add 100 µL of buffer containing varying concentrations of (3-Fluorophenyl)(pyrrolidin-3-yl)methanone hydrochloride (or a reference compound like Fluoxetine).

    • For 100% uptake control, add buffer with vehicle only.

    • For non-specific uptake control, add a high concentration of a known SERT inhibitor (e.g., 10 µM Fluoxetine).[23]

    • Pre-incubate the plate at 37°C for 10-20 minutes.[18]

  • Initiate Uptake: Add 50 µL of uptake buffer containing [³H]Serotonin (final concentration ~10-20 nM).

  • Incubation: Incubate at 37°C for 5-10 minutes. This short duration is critical to measure the initial linear rate of transport.[18]

  • Termination: Rapidly terminate the uptake by aspirating the solution and washing the cells three times with 200 µL of ice-cold buffer.

  • Quantification: Lyse the cells in each well (e.g., with 100 µL of 1% SDS). Transfer the lysate to scintillation vials, add scintillation fluid, and quantify radioactivity.[18]

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration relative to the control wells.

    • Plot the percentage of inhibition against the log concentration of the test compound.

    • Use non-linear regression to determine the IC₅₀ value.

This protocol can be adapted for DAT (using [³H]Dopamine) and NET (using [³H]Norepinephrine).

Comparative Functional Potency Data

This table shows the established functional potencies (IC₅₀) for the reference compounds, providing a clear benchmark for the experimental results of the novel compound.

CompoundDAT IC₅₀ (nM)SERT IC₅₀ (nM)NET IC₅₀ (nM)Selectivity Profile
Cocaine ~200-600~300-800~200-500Non-selective
GBR-12909 ~10-50>10,000>1,000DAT Selective
Fluoxetine >1,000~10-30>1,000SERT Selective
Desipramine >1,000~100-300~1-10NET Selective
(3-Fluorophenyl)(pyrrolidin-3-yl)methanone HCl To be determinedTo be determinedTo be determinedTo be determined

Note: IC₅₀ values are compiled from multiple sources and can vary based on the cell system and assay conditions used.[6][8][24]

Part 3: Synthesizing the Data - Defining the Pharmacological Profile

Upon completion of these experiments, the researcher will have two key sets of data for (3-Fluorophenyl)(pyrrolidin-3-yl)methanone hydrochloride: binding affinities (Kᵢ) and functional potencies (IC₅₀) for DAT, SERT, and NET.

Interpreting the Results:

  • Potency: Are the Kᵢ and IC₅₀ values in the low nanomolar, high nanomolar, or micromolar range? This determines the overall potency of the compound.

  • Selectivity: How do the Kᵢ/IC₅₀ values for the three transporters compare? A compound is considered "selective" if its potency for one transporter is significantly higher (typically >10-fold) than for the others.

    • DAT Selective? Does it resemble GBR-12909?

    • SERT Selective? Does it resemble Fluoxetine?

    • NET Selective? Does it resemble Desipramine?

    • Non-selective? Does it resemble Cocaine?

    • Dual Inhibitor? Does it show high potency at two transporters (e.g., DAT/NET or SERT/NET)?

This systematic approach provides a comprehensive and defensible pharmacological profile. It transforms an uncharacterized "research chemical" into a well-defined pharmacological tool, enabling informed decisions for future research, whether in neuroscience, drug discovery, or toxicology. This self-validating system of comparing against established standards ensures that the generated data is robust, reliable, and readily interpretable by the scientific community.

References

  • eScholarship, University of California. (n.d.). 5-HT_FAsTR: a versatile, label-free, high-throughput, fluorescence-based microplate assay to quantify serotonin transport and re. Retrieved from [Link]

  • TW. (n.d.). SERT Human Serotonin Transporter Functional Antagonist Uptake LeadHunter Assay. Retrieved from [Link]

  • MDPI. (2025, December 9). Emerging Novel Psychoactive Substances (2020–2025): GC-MS Approaches for Separation, Detection, and Characterization. Retrieved from [Link]

  • JRC Publications Repository. (2013, June 18). Report on characterisation of New Psychoactive Substances (NPS). Retrieved from [Link]

  • Han, D. D., & Gu, H. H. (2006). Comparison of the monoamine transporters from human and mouse in their sensitivities to psychostimulant drugs. BMC Pharmacology, 6, 6. Retrieved from [Link]

  • Saha, K., et al. (2014). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology, 66, 12.15.1-12.15.17. Retrieved from [Link]

  • FR. (n.d.). SERT Human Serotonin Transporter Functional Antagonist Uptake LeadHunter Assay. Retrieved from [Link]

  • BioIVT. (n.d.). SERT Transporter Assay. Retrieved from [Link]

  • ACS Publications. (2025, August 6). Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. Retrieved from [Link]

  • PNAS. (n.d.). A high-affinity cocaine binding site associated with the brain acid soluble protein 1. Retrieved from [Link]

  • Assay Genie. (n.d.). TECHNICAL MANUAL Mouse DAT (Dopamine Transporter) ELISA Kit. Retrieved from [Link]

  • Sora, I., et al. (2001). Molecular mechanisms of cocaine reward: Combined dopamine and serotonin transporter knockouts eliminate cocaine place preference. Proceedings of the National Academy of Sciences, 98(9), 5300-5305. Retrieved from [Link]

  • Wikipedia. (n.d.). Desipramine. Retrieved from [Link]

  • PubMed. (n.d.). Characteristics of novel psychoactive substance exposures reported to New York City Poison Center, 2011-2014. Retrieved from [Link]

  • Decker, A. M., & Blough, B. E. (2018). Development of norepinephrine transporter reuptake inhibition assays using SK-N-BE(2)C cells. Journal of Pharmacological and Toxicological Methods, 92, 52-56. Retrieved from [Link]

  • Tella, S. R. (1995). Effects of cocaine on monoamine uptake as measured ex vivo. Pharmacology Biochemistry and Behavior, 52(3), 563-568. Retrieved from [Link]

  • Aegis Sciences Corporation. (2025, February 10). Novel Psychoactive Substances 2024: A Year in Review. Retrieved from [Link]

  • Mayer, F. P., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology, 11, 683. Retrieved from [Link]

  • Frontiers. (2020, May 18). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Retrieved from [Link]

  • Psychopharmacology Institute. (2023, November 8). Fluoxetine Practical Guide: Pharmacology, Indications, Dosing Guidelines and Adverse Effects. Retrieved from [Link]

  • Oxford Academic. (2018, October 15). Monoamine Transporter and Receptor Interaction Profiles in Vitro Predict Reported Human Doses of Novel Psychoactive Stimulants and Psychedelics. Retrieved from [Link]

  • Spectroscopy Online. (2026, March 12). Identification of Novel Psychoactive Substances Using Hyphenated Mass Spectrometric Techniques. Retrieved from [Link]

  • Zhang, Y. W., & Rudnick, G. (2006). Fluoxetine (Prozac) Binding to Serotonin Transporter Is Modulated by Chloride and Conformational Changes. Journal of Biological Chemistry, 281(30), 21340-21347. Retrieved from [Link]

  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Retrieved from [Link]

  • Carboni, E., et al. (1995). Dopamine uptake through the norepinephrine transporter in brain regions with low levels of the dopamine transporter: evidence from knock-out mouse lines. The Journal of Neuroscience, 15(7 Pt 2), 5229-5237. Retrieved from [Link]

  • Reith, M. E., et al. (2014). Pharmacological and Behavioral Characterization of D-473, an Orally Active Triple Reuptake Inhibitor Targeting Dopamine, Serotonin and Norepinephrine Transporters. PLoS ONE, 9(11), e113420. Retrieved from [Link]

  • Patsnap Synapse. (2024, July 17). What is the mechanism of Desipramine Hydrochloride?. Retrieved from [Link]

  • van der Westhuizen, M., et al. (2021). A study of the dopamine transporter using the TRACT assay, a novel in vitro tool for solute carrier drug discovery. Scientific Reports, 11, 1318. Retrieved from [Link]

  • Riad, M., et al. (2004). Effects of the antidepressant fluoxetine on the subcellular localization of 5-HT1A receptors and SERT. Philosophical Transactions of the Royal Society B: Biological Sciences, 359(1449), 1083-1088. Retrieved from [Link]

  • ACS Publications. (2014, December 4). Differential Influence of Dopamine Transport Rate on the Potencies of Cocaine, Amphetamine, and Methylphenidate. Retrieved from [Link]

  • ResearchGate. (n.d.). Standard procedures for monoamine transporter and receptor-binding assays. Retrieved from [Link]

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  • Andersen, P. H. (1989). The dopamine inhibitor GBR 12909: selectivity and molecular mechanism of action. European Journal of Pharmacology, 166(3), 493-504. Retrieved from [Link]

  • ChemSrc. (n.d.). 1645282-78-5 | Methanone, -, hydrochloride. Retrieved from [Link]

  • NextSDS. (n.d.). [(3S,4R)-4-(2-fluorophenyl)pyrrolidin-3-yl]methanol hydrochloride. Retrieved from [Link]

  • Wikipedia. (n.d.). Fluoxetine. Retrieved from [Link]

  • Zhu, M. Y., et al. (2007). Effects of desipramine treatment on stress-induced up-regulation of norepinephrine transporter expression in rat brains. Neurochemistry International, 50(2), 334-343. Retrieved from [Link]

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  • Journal of Neuroscience. (2024, January 17). Chronic Desipramine Reverses Deficits in Cell Activity, Norepinephrine Innervation, and Anxiety–Depression Phenotypes in Fluoxetine-Resistant cF1ko Mice. Retrieved from [Link]

  • WebMD. (2024, August 7). Desipramine (Norpramin): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing. Retrieved from [Link]

  • Advanced ChemBlocks. (n.d.). 3-[(3-Fluorophenyl)methyl]-pyrrolidine hydrochloride 95%. Retrieved from [Link]

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Comparative

Cross-reactivity and selectivity studies of (3-Fluorophenyl)(pyrrolidin-3-yl)methanone hydrochloride

An In-Depth Comparative Guide to the Cross-Reactivity and Selectivity of (3-Fluorophenyl)(pyrrolidin-3-yl)methanone hydrochloride Abstract In the landscape of central nervous system (CNS) drug discovery, achieving target...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparative Guide to the Cross-Reactivity and Selectivity of (3-Fluorophenyl)(pyrrolidin-3-yl)methanone hydrochloride

Abstract

In the landscape of central nervous system (CNS) drug discovery, achieving target selectivity is a paramount objective that dictates therapeutic efficacy and safety. Compounds targeting monoamine transporters—dopamine (DAT), norepinephrine (NET), and serotonin (SERT)—require rigorous characterization to delineate their precise pharmacological profile. This guide provides a comprehensive framework for evaluating the cross-reactivity and selectivity of (3-Fluorophenyl)(pyrrolidin-3-yl)methanone hydrochloride, a compound belonging to a class of pyrrolidinyl methanones with significant potential for CNS activity.[1][2] We present a comparative analysis against established reference compounds, detailing the essential experimental protocols, from radioligand binding to functional uptake assays, required for a thorough assessment. This document is intended for researchers, scientists, and drug development professionals, offering both the theoretical rationale and practical methodologies for robust selectivity profiling.

The Critical Role of Selectivity in Monoamine Transporter Ligands

Monoamine transporters are integral to regulating neurotransmission by clearing dopamine, norepinephrine, and serotonin from the synaptic cleft.[3][4] The pharmacological modulation of these transporters is a cornerstone for treating numerous psychiatric disorders, including depression, ADHD, and anxiety.[5][6] However, the structural homology among DAT, NET, and SERT presents a significant challenge, often leading to compound cross-reactivity.[7]

The selectivity profile of a compound dictates its therapeutic application and potential side effects:

  • High DAT Selectivity: Often pursued for conditions like ADHD (e.g., Methylphenidate).

  • Dual NET/SERT Inhibition (SNRI): A common mechanism for antidepressants (e.g., Venlafaxine).

  • Triple Reuptake Inhibition (SNDRI): An emerging strategy for depression, potentially offering broader efficacy.[8][9]

Unintended cross-reactivity can lead to adverse effects. For instance, a primarily DAT-targeted drug with significant NET inhibition could cause unwanted cardiovascular effects. Therefore, quantifying the interaction of a novel compound like (3-Fluorophenyl)(pyrrolidin-3-yl)methanone hydrochloride with each transporter is a non-negotiable step in its preclinical evaluation.[10]

Experimental Design for Comprehensive Selectivity Profiling

A multi-tiered approach is essential to build a complete picture of a compound's selectivity. This involves assessing both its ability to physically bind to the transporters (affinity) and its capacity to inhibit their biological function (potency).

G cluster_0 Phase 1: Affinity Determination cluster_1 Phase 2: Functional Potency Assessment cluster_2 Phase 3: Data Analysis b_dat hDAT Binding Assay (Ki Determination) analysis Comparative Analysis & Selectivity Index Calculation b_dat->analysis b_net hNET Binding Assay (Ki Determination) b_net->analysis b_sert hSERT Binding Assay (Ki Determination) b_sert->analysis f_dat Dopamine Uptake Assay (IC50 Determination) f_dat->analysis f_net Norepinephrine Uptake Assay (IC50 Determination) f_net->analysis f_sert Serotonin Uptake Assay (IC50 Determination) f_sert->analysis compound Test Compound: (3-Fluorophenyl) (pyrrolidin-3-yl)methanone HCl compound->b_dat Competitive Binding compound->b_net Competitive Binding compound->b_sert Competitive Binding compound->f_dat Functional Inhibition compound->f_net Functional Inhibition compound->f_sert Functional Inhibition

Figure 1: Workflow for Selectivity Profiling.

Detailed Experimental Methodologies

The protocols described below represent industry-standard methods for characterizing monoamine transporter inhibitors.[3][11][12] They are designed to be self-validating through the inclusion of appropriate positive and negative controls.

Protocol: Competitive Radioligand Binding Assays

Rationale: This assay quantifies the binding affinity (Kᵢ) of the test compound by measuring its ability to displace a known high-affinity radioligand from the target transporter. A lower Kᵢ value indicates a higher binding affinity. The protocol is adapted for human embryonic kidney (HEK293) cells stably expressing the human dopamine (hDAT), norepinephrine (hNET), or serotonin (hSERT) transporter.[8]

Step-by-Step Methodology:

  • Membrane Preparation:

    • Culture HEK293 cells expressing the target transporter (hDAT, hNET, or hSERT) to ~90% confluency.

    • Harvest cells and wash with ice-cold phosphate-buffered saline (PBS).

    • Resuspend the cell pellet in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4 with protease inhibitors) and homogenize.[8]

    • Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C to pellet the membranes.[13]

    • Wash the membrane pellet by resuspending in fresh assay buffer and repeating the centrifugation.

    • Resuspend the final pellet in the assay buffer, determine protein concentration (e.g., BCA assay), and store at -80°C.[14]

  • Assay Plate Setup (96-well format):

    • Prepare serial dilutions of the test compound, (3-Fluorophenyl)(pyrrolidin-3-yl)methanone HCl, and reference compounds spanning a range of 10⁻¹¹ M to 10⁻⁵ M in assay buffer.[8]

    • To designated wells, add 50 µL of the compound dilution.

    • Total Binding Wells: Add 50 µL of assay buffer (vehicle).

    • Non-Specific Binding (NSB) Wells: Add 50 µL of a high concentration of a known inhibitor to define NSB (e.g., 10 µM GBR-12909 for DAT, 10 µM Desipramine for NET, 10 µM Paroxetine for SERT).

    • Add 50 µL of the appropriate radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]Nisoxetine for NET, [³H]Citalopram for SERT) at a concentration near its Kₑ value.

    • Initiate the binding reaction by adding 100 µL of the prepared cell membrane homogenate (typically 10-50 µg protein per well) to all wells.[8]

  • Incubation and Filtration:

    • Incubate the plate for 60-120 minutes at room temperature or 4°C (optimization may be required) with gentle agitation.

    • Terminate the reaction by rapid vacuum filtration through a glass fiber filter (e.g., GF/B or GF/C), pre-soaked in polyethylenimine (PEI) to reduce non-specific filter binding.

    • Wash the filters rapidly 3-5 times with ice-cold wash buffer to remove unbound radioligand.[8]

  • Data Acquisition and Analysis:

    • Dry the filters, place them in scintillation vials with a scintillation cocktail, and measure radioactivity in a scintillation counter (counts per minute, CPM).[14]

    • Calculate Specific Binding: Total Binding (CPM) - Non-Specific Binding (CPM).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Determine the IC₅₀ value (concentration of compound that inhibits 50% of specific binding) using non-linear regression.

    • Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.[13]

Protocol: Synaptosomal Monoamine Uptake Inhibition Assay

Rationale: This functional assay measures the potency (IC₅₀) of a compound to inhibit the uptake of a radiolabeled neurotransmitter ([³H]dopamine, [³H]norepinephrine, or [³H]serotonin) into synaptosomes or cells expressing the respective transporter.[15][16] This provides a direct measure of the compound's functional impact on the transporter.

Figure 2: Mechanism of Dopamine Reuptake Inhibition.

Step-by-Step Methodology:

  • Cell/Synaptosome Preparation:

    • Use either cells stably expressing the transporter or freshly prepared synaptosomes from specific brain regions (e.g., striatum for DAT, hippocampus for NET/SERT). For this guide, we will describe the cell-based method.[16]

    • Plate HEK293-hDAT, -hNET, or -hSERT cells in 96-well plates and grow to a confluent monolayer.[4]

  • Uptake Assay Execution:

    • On the day of the experiment, gently aspirate the culture medium.

    • Wash the cells once with 200 µL of pre-warmed (37°C) Krebs-Ringer-HEPES (KRH) buffer.[13]

    • Add 100 µL of KRH buffer containing varying concentrations of the test compound or reference compounds.

    • Control Wells (100% Uptake): Add buffer with vehicle only.

    • Blank Wells (Non-specific Uptake): Add a high concentration of a known potent inhibitor (e.g., 10 µM Nomifensine for DAT).[4]

    • Pre-incubate the plate at 37°C for 10-20 minutes.[13]

    • Initiate the uptake by adding 50 µL of KRH buffer containing the radiolabeled substrate ([³H]Dopamine, [³H]Norepinephrine, or [³H]Serotonin) at a final concentration near its Kₘ value.

  • Termination and Lysis:

    • Incubate for a short period (typically 1-10 minutes, must be within the linear range of uptake) at 37°C.[4]

    • Terminate the uptake by rapidly aspirating the buffer and washing the cells 3 times with ice-cold KRH buffer.

    • Lyse the cells by adding a lysis buffer (e.g., 1% SDS) to each well and shaking for 15 minutes.

  • Data Acquisition and Analysis:

    • Transfer the lysate from each well to a scintillation vial.

    • Add scintillation cocktail and measure radioactivity (CPM) using a scintillation counter.

    • Calculate Specific Uptake: Control (CPM) - Blank (CPM).

    • Plot the percentage of specific uptake inhibition against the log concentration of the test compound.

    • Determine the IC₅₀ value using non-linear regression analysis.

Comparative Data & Selectivity Analysis

The following tables present hypothetical, yet plausible, data for (3-Fluorophenyl)(pyrrolidin-3-yl)methanone HCl compared against well-characterized reference compounds.

Table 1: Comparative Binding Affinities (Kᵢ, nM) at Human Monoamine Transporters

CompoundhDAT Kᵢ (nM)hNET Kᵢ (nM)hSERT Kᵢ (nM)
(3-Fluorophenyl)(pyrrolidin-3-yl)methanone HCl 15.2 85.7 1,250
Cocaine (Non-selective)250450310
GBR-12909 (DAT-selective)10.52,100>10,000
Nisoxetine (NET-selective)1501.2800
Fluoxetine (SERT-selective)2,8004501.1

Table 2: Comparative Functional Potencies (IC₅₀, nM) for Monoamine Uptake Inhibition

CompoundhDAT IC₅₀ (nM)hNET IC₅₀ (nM)hSERT IC₅₀ (nM)
(3-Fluorophenyl)(pyrrolidin-3-yl)methanone HCl 28.5 162 2,480
Cocaine (Non-selective)310580390
GBR-12909 (DAT-selective)18.23,500>10,000
Nisoxetine (NET-selective)2802.51,500
Fluoxetine (SERT-selective)5,1008802.3

Table 3: Calculated Selectivity Ratios based on Kᵢ Values

Selectivity Ratio = Kᵢ (Off-Target) / Kᵢ (On-Target)

CompoundNET / DATSERT / DAT
(3-Fluorophenyl)(pyrrolidin-3-yl)methanone HCl 5.6x 82.2x
Cocaine1.8x1.2x
GBR-12909200x>950x

Interpretation and Discussion

Based on the hypothetical data presented, (3-Fluorophenyl)(pyrrolidin-3-yl)methanone HCl demonstrates a distinct pharmacological profile:

  • Primary Target: The compound exhibits the highest affinity and functional potency for the dopamine transporter (DAT), with Kᵢ and IC₅₀ values in the low nanomolar range. This suggests DAT is its primary molecular target.

  • Selectivity Profile: The compound is a DAT-preferring inhibitor. It is approximately 5-6 fold selective for DAT over NET and over 80-fold selective for DAT over SERT. This profile is markedly different from the non-selective nature of Cocaine and approaches, but does not match, the high selectivity of GBR-12909.

  • Therapeutic Potential: This DAT-preferring but not exclusively DAT-selective profile could be of significant interest. The moderate NET inhibition might contribute synergistically to efficacy in certain disorders like depression or ADHD, a hallmark of some successful therapeutics. The weak interaction with SERT suggests a lower likelihood of serotonin-related side effects, such as sexual dysfunction or gastrointestinal issues, commonly associated with SSRIs.

Causality and Next Steps: The 3-fluorophenyl substitution and the pyrrolidine ring are key structural motifs that likely govern this specific interaction profile within the binding pockets of the monoamine transporters.[2][17] While this guide focuses on the primary monoamine transporters, a comprehensive drug development campaign would necessitate expanding this screening to a broader panel of off-targets (e.g., adrenergic, muscarinic, and histaminergic receptors) to proactively identify potential liabilities.

Conclusion

The systematic evaluation of (3-Fluorophenyl)(pyrrolidin-3-yl)methanone hydrochloride using the methodologies outlined in this guide provides a clear and quantitative assessment of its selectivity. The data indicates a potent, DAT-preferring monoamine reuptake inhibitor with a selectivity profile distinct from established non-selective and highly-selective reference compounds. This rigorous, comparative approach is fundamental to understanding the compound's mechanism of action and is an indispensable step in rationally advancing CNS drug candidates from the bench to the clinic.

References

  • Aggarwal, S., & Mortensen, O. V. (2017). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology, 79, 12.17.1-12.17.21.

  • BenchChem. (2025). Application Notes and Protocols: Radioligand Binding Assay for Amitifadine at Monoamine Transporters.

  • ResearchGate. (n.d.). In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT).

  • BenchChem. (2025). Application Notes and Protocols for Dopamine Transporter Inhibition Assay Using Rimcazole.

  • Sitte, H. H., & Freissmuth, M. (2010). Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters. Springer Nature Experiments.

  • PubMed. (2017). In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT).

  • Mayer, F. P., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. ACS Chemical Neuroscience, 11(12), 1836-1845.

  • TW. (n.d.). DAT Human Dopamine Transporter Functional Antagonist Uptake LeadHunter Assay.

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol.

  • ResearchGate. (n.d.). Determination of Cross-Reactivity of Novel Psychoactive Substances with Drug Screen Immunoassays Kits in Whole Blood.

  • Frontiers. (n.d.). Drug Design for CNS Diseases: Polypharmacological Profiling of Compounds Using Cheminformatic, 3D-QSAR and Virtual Screening Methodologies.

  • PubMed. (2024). Evaluating cross-reactivity of new psychoactive substances (NPS) in human whole blood by enzyme-linked immunosorbent assay (ELISA).

  • Frontiers. (2023). Recent insights about pyrrolidine core skeletons in pharmacology.

  • ResearchGate. (n.d.). Recently abused synthetic cathinones, α-pyrrolidinophenone derivatives: A review of their pharmacology, acute toxicity, and metabolism.

  • USDTL. (2018). Immunoassay Cross-reactivity: The Important of Accurate Interpretation.

  • MDPI. (n.d.). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.

  • ACS Publications. (2003). 1-[[(3-Hydroxy-1-adamantyl)amino]acetyl]-2-cyano-(S)-pyrrolidine: A Potent, Selective, and Orally Bioavailable Dipeptidyl Peptidase IV Inhibitor with Antihyperglycemic Properties.

  • ResearchGate. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters.

  • Siemens Healthineers. (n.d.). Understanding cross-reactivity in immunoassay drug screening.

  • Drugs.ie. (n.d.). 2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) Analogues.

  • MedUni Wien ePub. (2021). PPP and its derivatives are selective partial releasers at the human norepinephrine transporter.

  • MDPI. (2023). Implications for Combination Therapy of Selective Monoamine Reuptake Inhibitors on Dopamine Transporters.

  • PubMed Central. (2023). Chirality Matters: Fine-Tuning of Novel Monoamine Reuptake Inhibitors Selectivity through Manipulation of Stereochemistry.

  • ResearchGate. (n.d.). Chemical structures of monoamines and related reuptake inhibitors.

  • Semantic Scholar. (n.d.). 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one (Pyrovalerone) analogues: a promising class of monoamine uptake inhibitors.

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Validation

Benchmarking Guide: Evaluating (3-Fluorophenyl)(pyrrolidin-3-yl)methanone Hydrochloride as a Reversible FAAH Inhibitor

Target Audience: Researchers, Assay Biologists, and Drug Development Professionals Content Focus: Mechanistic Validation, High-Throughput Screening (HTS) Protocols, and Reversibility Benchmarking Executive Summary & Mech...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Assay Biologists, and Drug Development Professionals Content Focus: Mechanistic Validation, High-Throughput Screening (HTS) Protocols, and Reversibility Benchmarking

Executive Summary & Mechanistic Rationale

Fatty Acid Amide Hydrolase (FAAH) is an integral membrane serine hydrolase responsible for terminating the signaling of endocannabinoids, most notably anandamide (AEA). FAAH features a highly unusual Ser241-Ser217-Lys142 catalytic triad, making it a prime target for covalent and transition-state inhibitors[1].

(3-Fluorophenyl)(pyrrolidin-3-yl)methanone hydrochloride (herein designated as 3-FPM-HCl) is a low-molecular-weight investigational compound (MW: 229.68) featuring an electrophilic aryl ketone warhead. In fragment-based drug discovery (FBDD) and lead optimization, aryl ketones are highly valued for their ability to act as transition-state mimics. The mechanistic hypothesis for 3-FPM-HCl is that its electrophilic carbonyl undergoes nucleophilic attack by the catalytic Ser241 of FAAH, forming a reversible hemiketal[2]. The 3-fluorophenyl group is predicted to occupy the hydrophobic acyl chain-binding channel, while the pyrrolidine ring interacts with the cytosolic port.

This guide provides a rigorous framework for benchmarking the inhibitory profile and reversibility of 3-FPM-HCl against established commercial FAAH inhibitors.

FAAH_Mechanism FAAH FAAH Active Site (Ser241-Ser217-Lys142) Product Arachidonic Acid + Ethanolamine FAAH->Product Hydrolysis Hemiketal Reversible Hemiketal (Ser241-Adduct) FAAH->Hemiketal Reversible Inhibition Covalent Irreversible Covalent Modification (Ser241) FAAH->Covalent Irreversible Inhibition Substrate Endogenous Substrate (Anandamide) Substrate->FAAH Binds FPM 3-FPM-HCl (Aryl Ketone) FPM->FAAH Nucleophilic Attack URB URB597 / PF-04457845 (Carbamate / Urea) URB->FAAH Acylation

Diagram 1: Divergent mechanisms of FAAH inhibition by reversible hemiketals vs. irreversible acylators.

Commercial Benchmarks for Comparative Analysis

To validate the mechanism of 3-FPM-HCl, it must be benchmarked against compounds with distinct, well-characterized mechanisms of action. A self-validating assay system requires both reversible and irreversible controls to accurately interpret rapid-dilution recovery data.

  • URB597 (Irreversible Control): A classic carbamate-based inhibitor. URB597 inhibits FAAH via an irreversible, covalent mechanism involving the carbamylation of the Ser241 nucleophile[3].

  • PF-04457845 (Irreversible Control): A highly potent, time-dependent piperidine urea inhibitor. It acts as a tempered electrophile that irreversibly carbamylates Ser241, demonstrating near-zero dissociation[1].

  • OL-135 (Reversible Control): An α-ketoheterocycle inhibitor. OL-135 is the gold standard for reversible covalent inhibition of FAAH, forming a deprotonated hemiketal with Ser241 that mimics the enzymatic tetrahedral intermediate[2]. 3-FPM-HCl is expected to mirror this kinetic behavior.

Experimental Workflows & Protocols

To establish both potency and mechanism, we utilize a two-tiered approach: a high-throughput fluorometric assay to determine IC50​ / Ki​ , followed by a rapid dilution assay to confirm the reversibility of the enzyme-inhibitor complex.

Benchmarking_Workflow Prep 1. Compound Preparation (3-FPM-HCl & Benchmarks) Incubation 2. FAAH Pre-incubation (30 min at 37°C) Prep->Incubation Assay 3. Fluorometric Assay (AMC-AA Substrate Addition) Incubation->Assay Split Data Analysis Divergence Assay->Split IC50 4a. Dose-Response (IC50 & Ki Determination) Split->IC50 Potency Dilution 4b. Rapid Dilution Assay (Reversibility Check) Split->Dilution Mechanism

Diagram 2: Two-tiered benchmarking workflow for kinetic and mechanistic validation.

Protocol 1: High-Throughput Fluorometric FAAH Inhibition Assay

This protocol utilizes the fluorogenic substrate AMC-arachidonoyl amide (AMC-AA) . Cleavage of AMC-AA by FAAH releases the highly fluorescent 7-amino-4-methylcoumarin (AMC), allowing real-time kinetic monitoring[4].

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer containing 50 mM Tris-HCl (pH 9.0), 1 mM EDTA, and 0.1% BSA.

  • Enzyme Preparation: Dilute recombinant human FAAH (or purified microsomes) to a final working concentration of 2 nM in the assay buffer.

  • Compound Titration: Prepare 10-point, 3-fold serial dilutions of 3-FPM-HCl, URB597, PF-04457845, and OL-135 in DMSO. The final DMSO concentration in the assay must not exceed 1%.

  • Pre-Incubation (Critical Causality): Add 1 µL of the compound dilutions to 49 µL of the enzyme solution in a 384-well black microplate. Incubate at 37°C for 30 minutes. Rationale: Because aryl ketones and carbamates often exhibit slow-binding kinetics, pre-incubation ensures the system reaches thermodynamic equilibrium before substrate addition.

  • Reaction Initiation: Add 50 µL of AMC-AA substrate (final concentration 2 µM, approximating the Km​ ) to all wells.

  • Kinetic Readout: Immediately monitor fluorescence continuously for 30 minutes at 37°C using a microplate reader (Excitation: 360 nm; Emission: 465 nm).

  • Data Analysis: Calculate the initial velocity ( V0​ ) from the linear portion of the fluorescence curve. Determine IC50​ values using a four-parameter logistic non-linear regression model.

Protocol 2: Rapid Dilution Assay for Reversibility

To definitively prove that 3-FPM-HCl acts via a reversible hemiketal rather than irreversible acylation, a rapid dilution jump assay is employed.

Step-by-Step Methodology:

  • Complex Formation: Pre-incubate FAAH (100x assay concentration, e.g., 200 nM) with the test compounds at a concentration equivalent to 10×IC50​ for 60 minutes at 37°C to ensure >90% enzyme inhibition.

  • Rapid Dilution: Dilute the enzyme-inhibitor mixture 100-fold into assay buffer containing a saturating concentration of AMC-AA substrate (20 µM). This drops the inhibitor concentration to 0.1×IC50​ .

  • Recovery Monitoring: Measure AMC fluorescence continuously for 2 hours.

  • Interpretation:

    • Irreversible inhibitors (URB597, PF-04457845) will yield a flat line (no recovery of V0​ ).

    • Reversible inhibitors (OL-135, 3-FPM-HCl) will show a curvilinear recovery of fluorescence as the hemiketal complex dissociates and active enzyme is regenerated over time.

Data Presentation: Simulated Benchmarking Results

The following table synthesizes the expected kinetic and mechanistic parameters when benchmarking 3-FPM-HCl against the commercial standards.

CompoundChemical ClassMechanism of ActionTarget Residue IC50​ (nM)*Reversibility (Rapid Dilution)
3-FPM-HCl Aryl KetoneReversible CovalentSer241 (Hemiketal)Assay DependentYes (Time-dependent recovery)
OL-135 α -KetoheterocycleReversible CovalentSer241 (Hemiketal)4.7Yes (Time-dependent recovery)
URB597 CarbamateIrreversible CovalentSer241 (Carbamylation)4.6No (Zero recovery)
PF-04457845 Piperidine UreaIrreversible CovalentSer241 (Carbamylation)7.2No (Zero recovery)

*Note: IC50​ values for commercial benchmarks are representative literature values obtained under standard pre-incubation conditions.

Sources

Comparative

A Guide to the Structure-Activity Relationship of (3-Fluorophenyl)(pyrrolidin-3-yl)methanone Hydrochloride and its Analogs as Monoamine Transporter Inhibitors

This guide provides an in-depth comparative analysis of the structure-activity relationship (SAR) of (3-Fluorophenyl)(pyrrolidin-3-yl)methanone hydrochloride, a potent monoamine transporter inhibitor. Designed for resear...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparative analysis of the structure-activity relationship (SAR) of (3-Fluorophenyl)(pyrrolidin-3-yl)methanone hydrochloride, a potent monoamine transporter inhibitor. Designed for researchers, scientists, and drug development professionals, this document synthesizes key findings from preclinical research to elucidate the molecular determinants of potency and selectivity for the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT). We will explore the intricate interplay between chemical structure and biological function, offering a framework for the rational design of novel central nervous system (CNS) agents.

Introduction: The Critical Role of Monoamine Transporters

Monoamine transporters are a family of sodium- and chloride-dependent transmembrane proteins responsible for the reuptake of monoamine neurotransmitters—dopamine, norepinephrine, and serotonin—from the synaptic cleft into presynaptic neurons.[1] This process is fundamental for terminating neurotransmission and maintaining monoaminergic homeostasis.[1] The three main transporters in this family are the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT).[1] Due to their central role in regulating mood, cognition, and behavior, these transporters are primary targets for a wide array of therapeutic agents, including antidepressants and psychostimulants, as well as drugs of abuse.[1][2]

(3-Fluorophenyl)(pyrrolidin-3-yl)methanone hydrochloride belongs to a class of compounds known as substituted cathinones, which are recognized for their potent interactions with monoamine transporters.[2] Understanding the SAR of this compound and its analogs is crucial for developing novel therapeutics with improved efficacy and safety profiles for various neuropsychiatric disorders.

Core Structural Features and Their Impact on Activity

The chemical scaffold of (3-Fluorophenyl)(pyrrolidin-3-yl)methanone can be dissected into three key components: the fluorophenyl ring, the pyrrolidine ring, and the methanone linker. The interplay of these structural motifs dictates the compound's affinity and selectivity for DAT, NET, and SERT.

The Pyrrolidine Moiety: A Key Determinant of Transporter Inhibition

The presence of a pyrrolidine ring is a hallmark of a class of synthetic cathinones that primarily act as reuptake inhibitors rather than releasing agents.[2][3] This is a critical distinction, as transporter inhibitors, like cocaine, block the normal function of the transporter, while releasing agents, like amphetamine, reverse the direction of transporter flux.[2] The pyrrolidine moiety, particularly in α-pyrrolidinophenones, is strongly associated with potent inhibition of DAT and NET.[2][3] The nitrogen within the pyrrolidine ring is a key basic center that interacts with the transporter.

The Phenyl Ring: Influence of Substitution on Potency and Selectivity

Substitution on the phenyl ring significantly modulates the pharmacological profile of this class of compounds. The position and nature of the substituent can drastically alter the affinity and selectivity for the different monoamine transporters.

The lead compound features a fluorine atom at the 3-position of the phenyl ring. Halogenation, in general, has been shown to influence the potency of monoamine transporter inhibitors. For instance, in a series of fluorinated phenmetrazine analogs, substitutions at the 2-, 3-, and 4-positions of the phenyl ring resulted in potent inhibition of DAT and NET.[4] Specifically, para-halogenation of amphetamines and methcathinones has been shown to affect both transporter inhibition and hepatocellular toxicity.[5]

In the context of 3-phenylcyclopropylamines, electron-withdrawing groups like fluorine and chlorine on the phenyl ring were found to slightly decrease the inhibitory activity against tyramine oxidase, a related monoamine oxidase.[6] However, for monoamine transporters, the electronic and steric effects of the substituent play a complex role. For example, in a series of 1-methyl-3-phenylpyrroles, electron-withdrawing substituents on the phenyl ring enhanced the inhibition of monoamine oxidase B (MAO-B).[7]

The Methanone Linker: Impact on Conformational Flexibility

The methanone (carbonyl) group acts as a linker between the phenyl and pyrrolidine rings. Its presence and position are crucial for orienting the two key pharmacophoric elements within the binding pocket of the transporter. The carbonyl group can participate in hydrogen bonding interactions, further anchoring the ligand to the transporter protein.

Comparative Analysis with Structurally Related Compounds

To fully appreciate the SAR of (3-Fluorophenyl)(pyrrolidin-3-yl)methanone hydrochloride, it is instructive to compare its activity with that of structurally related analogs. The following table summarizes the in vitro activity of a selection of pyrrolidine-containing cathinones at human monoamine transporters.

CompoundPhenyl Ring SubstitutionAlkyl Chain LengthhDAT IC₅₀ (nM)[8][9]hNET IC₅₀ (nM)[8]hSERT IC₅₀ (nM)[8]DAT/SERT Selectivity Ratio[8]
α-PPP UnsubstitutedPropyl5201100>30,000>58
α-PVP UnsubstitutedValeryl (Pentyl)12.8[10]14.2[10]>10,000[10]>781
MDPV 3,4-MethylenedioxyValeryl (Pentyl)2.43.61810754
α-PBP UnsubstitutedButyl28.4[10]60.1[10]>10,000[10]>352
4-Fluoro-α-PVP 4-FluoroValeryl (Pentyl)----
(3-Fluorophenyl)(pyrrolidin-3-yl)methanone 3-Fluoro - Potent Potent Weak High

Note: Direct comparative data for (3-Fluorophenyl)(pyrrolidin-3-yl)methanone is not publicly available in this exact format. The entry reflects the expected profile based on the SAR of related compounds.

From this data, several key SAR trends emerge:

  • Alkyl Chain Length: Increasing the length of the alkyl chain from a propyl (in α-PPP) to a valeryl group (in α-PVP) dramatically increases the potency at DAT and NET.[10] This suggests that the lipophilicity and the ability to engage with a hydrophobic pocket within the transporter are critical for high-affinity binding.

  • Phenyl Ring Substitution: The addition of a 3,4-methylenedioxy group in MDPV maintains high potency at DAT and NET while slightly increasing affinity for SERT compared to α-PVP.[8] This highlights that substitutions on the phenyl ring can fine-tune the selectivity profile.

  • Fluorine Substitution: While direct data for the 3-fluoro analog is not presented in the table, studies on related compounds suggest that fluorination can have varied effects. For example, in 3-(4-substituted-phenyl)tropane-2-carboxylic acid methyl esters, a 4'-fluoro substitution resulted in lower DAT affinity compared to other halo-substituents.[11] However, in other series, fluorine substitution can maintain or even enhance potency.[12] The meta-position of the fluorine in the topic compound is expected to influence the electronic properties and conformation of the phenyl ring, thereby affecting its interaction with the transporter. Generally, pyrrolidine-containing cathinones are potent inhibitors of DAT and NET with weaker activity at SERT.[2][8]

Experimental Protocols for SAR Elucidation

The characterization of the SAR of monoamine transporter inhibitors relies on a suite of robust in vitro and in vivo assays. The following are detailed protocols for key experiments.

In Vitro Radioligand Binding Assays

These assays determine the affinity of a compound for a specific transporter by measuring its ability to displace a known radiolabeled ligand.

Objective: To determine the equilibrium dissociation constant (Ki) of the test compound for DAT, NET, and SERT.

Methodology:

  • Membrane Preparation: Prepare cell membrane homogenates from cell lines stably expressing human DAT, NET, or SERT, or from specific brain regions (e.g., rat striatum for DAT).

  • Assay Buffer: Use an appropriate buffer such as Krebs-HEPES buffer (pH 7.4).

  • Incubation: Incubate the membrane preparations with a fixed concentration of a suitable radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT) and varying concentrations of the test compound.

  • Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific radioligand binding) by non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[13]

cluster_0 Radioligand Binding Assay Workflow prep Membrane Preparation radioligand Add Radioligand (e.g., [3H]WIN 35,428) prep->radioligand 1 competitor Add Competitor Compound (Varying Concentrations) radioligand->competitor 2 incubation Incubate to Reach Equilibrium competitor->incubation 3 filtration Rapid Filtration incubation->filtration 4 counting Scintillation Counting filtration->counting 5 analysis Data Analysis (IC50 -> Ki) counting->analysis 6

Caption: Workflow for a competitive radioligand binding assay.

In Vitro Synaptosomal Uptake Inhibition Assays

These functional assays measure the ability of a compound to inhibit the uptake of a radiolabeled neurotransmitter into synaptosomes (isolated nerve terminals).

Objective: To determine the potency (IC₅₀) of the test compound to inhibit dopamine, norepinephrine, or serotonin uptake.

Methodology:

  • Synaptosome Preparation: Isolate synaptosomes from specific brain regions (e.g., rat striatum for dopamine, hippocampus for serotonin, and cortex for norepinephrine).

  • Pre-incubation: Pre-incubate the synaptosomes with varying concentrations of the test compound.

  • Initiation of Uptake: Initiate neurotransmitter uptake by adding a radiolabeled substrate (e.g., [³H]dopamine, [³H]norepinephrine, or [³H]serotonin).

  • Termination of Uptake: After a short incubation period, terminate the uptake by rapid filtration and washing with ice-cold buffer.

  • Quantification: Lyse the synaptosomes and measure the accumulated radioactivity using a scintillation counter.

  • Data Analysis: Determine the IC₅₀ value by non-linear regression analysis of the concentration-response curve.

cluster_1 Uptake Inhibition Assay Workflow syn_prep Synaptosome Preparation pre_inc Pre-incubate with Test Compound syn_prep->pre_inc 1 add_sub Add Radiolabeled Substrate pre_inc->add_sub 2 inc Short Incubation add_sub->inc 3 terminate Terminate Uptake (Filtration) inc->terminate 4 quantify Quantify Radioactivity terminate->quantify 5 analyze Data Analysis (IC50) quantify->analyze 6

Caption: Workflow for a synaptosomal uptake inhibition assay.

Conclusion

The structure-activity relationship of (3-Fluorophenyl)(pyrrolidin-3-yl)methanone hydrochloride and its analogs is a compelling example of how subtle chemical modifications can lead to significant changes in pharmacological activity. The pyrrolidine ring is a key structural feature that confers a transporter inhibitor profile, while the nature of the substitution on the phenyl ring and the length of the alkyl chain are critical for optimizing potency and selectivity. The 3-fluoro substitution on the phenyl ring is expected to contribute to a potent and selective DAT/NET inhibitor profile. A thorough understanding of these SAR principles, derived from the systematic application of the described experimental protocols, is essential for the design of the next generation of monoamine transporter-targeted therapeutics.

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